COPPER(II) ACETATE
Description
Historical Context and Evolution of Research Interest
The history of copper(II) acetate (B1210297) is inextricably linked with verdigris, the blue-green pigment that forms on copper, bronze, and brass upon weathering. chemeurope.comatamanchemicals.com Verdigris is a variable mixture of copper acetates, and its use as a pigment dates back thousands of years. colourlex.com The earliest applications are found in ancient Egypt, where its vibrant color was used in tomb paintings to symbolize fertility and rebirth. snargl.comsnargl.com The Greeks and Romans also prized verdigris, using it in frescoes, pottery, and other decorative arts. snargl.comsnargl.com The Roman architect Vitruvius even lauded the pigment for its vibrancy. snargl.com
Historically, the production of verdigris was an early example of applied chemistry, often carried out in vineyards where the acetic acid needed for the process was a natural byproduct of fermentation. chemeurope.comatamanchemicals.com Copper sheets would be layered with fermented grape skins and exposed to the air, allowing a blue-green crust of copper acetate to form, which was then scraped off. chemeurope.com During the Renaissance, artists like Leonardo da Vinci and Titian embraced verdigris for the rich, transparent green glazes it could produce, making it a staple on the palettes of masters. snargl.comsnargl.com
The evolution of research interest from a simple pigment to a complex chemical subject began with the scientific characterization of its structure and properties. A pivotal moment in the academic study of copper(II) acetate was the elucidation of the dimeric "paddle-wheel" structure of its hydrate, Cu₂(OAc)₄(H₂O)₂. scribd.com This discovery was critical in developing modern theories of antiferromagnetic exchange coupling, as it explained the compound's unusual magnetic properties—it is essentially diamagnetic at low temperatures. wikipedia.orgchemeurope.com This understanding opened the door for its investigation in inorganic and physical chemistry, shifting its role from a historical artifact to a subject of fundamental scientific inquiry.
Table 1: Historical Timeline of this compound An interactive table summarizing the key historical milestones of the compound.
| Era/Period | Milestone | Significance | References |
| Ancient Egypt (~3000 BC) | First recorded use of verdigris as a pigment in tomb paintings. | Valued for its vibrant green color, symbolizing fertility and new life. | snargl.com, snargl.com |
| Ancient Greece & Rome | Use in frescoes, pottery, and decorative projects. | Praised by figures like Vitruvius for its aesthetic qualities. | snargl.com |
| Middle Ages/Renaissance | Widespread use in European painting by artists like Giotto, Titian, and Raphael. | Became the most intense green pigment available, used for landscapes and drapery. | snargl.com, snargl.com, wikipedia.org |
| 18th Century | The "Montpellier method" of production is documented in Diderot's Encyclopédie. | Standardization of a production technique using fermented grapes in vineyards. | cabinetmagazine.org |
| 19th Century | Use as a pigment declines with the advent of more stable green pigments like viridian. | Shift away from artistic applications towards chemical uses. | wikipedia.org |
| 1953 | X-ray evidence confirms the dimeric, metal-to-metal bonded structure. | Provided a foundational model for studying antiferromagnetic coupling in binuclear complexes. | chemeurope.com |
Scope and Significance in Modern Chemical Sciences
In contemporary chemical sciences, this compound is recognized as a versatile and valuable reagent, catalyst, and precursor. wikipedia.orgatamanchemicals.com Its significance spans organic synthesis, materials science, and supramolecular chemistry.
In Organic Synthesis, this compound is primarily employed as a catalyst or an oxidizing agent. chemeurope.comamericanelements.com It facilitates a wide range of transformations, often under mild conditions, which aligns with the principles of green chemistry. researchgate.net Notable applications include:
Coupling Reactions: It is famously used in the Eglinton reaction to couple terminal alkynes, forming 1,3-diynes. wikipedia.orgsciencemadness.orgchemeurope.com It also catalyzes the synthesis of ynamines (alkynes with amine groups). chemeurope.comatamanchemicals.com
C-N and C-O Bond Formation: It serves as a catalyst for N-arylation and the oxidative addition of anilines to quinones. researchgate.netthieme-connect.com
Alkene Functionalization: Research has shown its utility in promoting and catalyzing intramolecular alkene carboamination, diamination, and aminooxygenation reactions, leading to the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov
Polymerization: It acts as a catalyst for the ring-opening polymerization of lactides, offering a controlled method to synthesize polymers. thieme-connect.com
In Materials Science, this compound is a key precursor for the synthesis of advanced materials, particularly at the nanoscale. atamanchemicals.comamericanelements.com Its solubility in water and other solvents makes it an excellent starting material for methods like sol-gel synthesis. sigmaaldrich.com Research findings highlight its use in producing:
Copper and Copper Oxide Nanoparticles (NPs): It is used in green synthesis methods to create CuO NPs, which have applications in photocatalysis for degrading industrial dyes and purifying water. sigmaaldrich.com
Semiconducting Materials: It is a precursor for synthesizing CuSbS₂ nanoplates and thin films, which are promising materials for solar cell absorbers and other electronic devices like P-N diodes. sigmaaldrich.com
Energy Storage Materials: Nanocomposites derived from this compound, such as CuSbS₂-Cu₃SbS₄, exhibit supercapacitive properties suitable for energy storage applications. sigmaaldrich.com
Conductive Materials: The compound is used in the formulation of conductive inks and coatings essential for manufacturing electronic components. netascientific.com
In Supramolecular Chemistry, this compound serves as a fundamental building block for constructing complex, multi-dimensional structures. lookchem.com The "paddle-wheel" dinuclear unit is a common motif used to create coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials are of great interest due to their unique magnetic, porous, and catalytic properties. For example, researchers have synthesized supramolecular metallogels using this compound that demonstrate semiconducting behavior and have potential applications in microelectronics. rsc.org Its ability to form complexes with various organic ligands allows for the design of materials with specific functions, such as selective molecular recognition or gas adsorption. researchgate.netnih.gov
Table 2: Selected Applications of this compound in Chemical Synthesis An interactive table detailing the role of the compound in various modern chemical reactions.
| Reaction Type | Role of this compound | Product Formed | References |
| Eglinton Reaction | Oxidizing Agent | 1,3-Diynes | chemeurope.com, wikipedia.org |
| Ynamine Synthesis | Catalyst/Oxidant | Ynamines (Terminal alkynes with amine groups) | chemeurope.com, atamanchemicals.com |
| N-Arylation | Catalyst | N-Aryl compounds (e.g., N-arylimides) | , researchgate.net |
| Alkene Diamination | Promoter/Catalyst | Bicyclic Sulfamides / Diamines | nih.gov |
| Ring-Opening Polymerization | Catalyst | Polylactides and related polymers | thieme-connect.com |
| Click Chemistry | Catalyst | Covalent-linked building blocks | ceramic-glazes.com |
| Carbinol Synthesis | Catalyst | Carbinol derivatives | thieme-connect.com |
Properties
CAS No. |
19955-76-1 |
|---|---|
Molecular Formula |
C4H6CuO4 |
Molecular Weight |
181.63 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization
Novel Synthetic Routes for Copper(II) Acetate (B1210297) and its Derivatives
Copper(II) acetate, a compound with a rich history, continues to be a focal point in modern synthetic chemistry. Researchers have developed a variety of advanced and sustainable methods for its synthesis and for the creation of its derivatives, moving beyond traditional approaches.
Advanced Chemical Synthesis Approaches
The synthesis of this compound and its derivatives has evolved to include sophisticated techniques that offer greater control over product purity and structure. Traditional methods often involve reacting acetic acid with copper(II) carbonate, hydroxide (B78521), or oxide. A common industrial preparation involves heating copper(II) hydroxide or basic copper(II) carbonate with acetic acid. atamanchemicals.com Anhydrous this compound can be prepared by heating its monohydrate form at 100 °C in a vacuum. atamanchemicals.comsciencemadness.org
More advanced routes have been developed for specific applications. For instance, in the realm of organic synthesis, this compound is a key reagent in the Eglinton reaction, which couples terminal alkynes to form 1,3-diynes. sciencemadness.orgwikipedia.org The reaction mechanism involves the formation of copper(I) acetylides, which are then oxidized by the this compound. wikipedia.org It is also utilized as a catalyst for the synthesis of various organic derivatives, such as chromeno[4,3-b]pyrano[3,4-e]pyridine-6,8-diones through one-pot multicomponent reactions. tandfonline.com
Furthermore, novel copper(II) complexes and derivatives are synthesized using this compound as a starting material. For example, new dipeptide derivatives and their corresponding copper(II) complexes have been synthesized, which involves reacting dibenzofuran-2-sulfonyl dipeptides with copper acetate. ajol.info Similarly, chromone-based copper(II) complexes with potential biological activity have been prepared from this compound dihydrate and chromone-2-carboxylic acid. mdpi.com Another example is the synthesis of a nonfluorinated β-diketonate precursor, bis(t-butylacetoacetato)Cu(II), from cupric acetate for chemical vapor deposition (CVD) applications. researchgate.net
The synthesis of copper-based nanoparticles from a single this compound bipyridine complex has been demonstrated through various methods, including solvothermal and borohydride (B1222165) techniques, yielding CuO and Cu₂O/CuO nanoparticles, respectively. scispace.comresearchgate.net
Table 1: Comparison of Advanced Synthesis Methods for this compound Derivatives
| Synthesis Method | Precursors | Product | Key Features |
| Eglinton Reaction | This compound, Terminal alkyne | 1,3-diyne | C-C bond formation via oxidative coupling. sciencemadness.orgwikipedia.org |
| Multicomponent Reaction | This compound (catalyst), 4-aminocoumarin, aldehyde, etc. | Chromeno[4,3-b]pyrano[3,4-e]pyridine-6,8-dione derivatives | Efficient, one-pot synthesis in a green solvent (water). tandfonline.com |
| Complexation | This compound, Dibenzofuran-2-sulfonyl dipeptides | Dipeptide-Cu(II) complexes | Formation of coordination complexes with potential biological activity. ajol.info |
| Solvothermal Synthesis | This compound bipyridine complex | CuO nanoparticles (~11 nm) | High-temperature synthesis in a solvent above its boiling point. scispace.comresearchgate.net |
| Borohydride Method | This compound bipyridine complex, Sodium borohydride | Cu₂O/CuO nanoparticles (~16 nm) | Room temperature reduction method. scispace.comresearchgate.net |
Green Chemistry Synthesis Techniques
In line with the principles of green chemistry, several eco-friendly methods for synthesizing copper-based materials from this compound have been developed. These methods often utilize non-toxic solvents, renewable materials, and energy-efficient processes.
A notable green approach involves the use of common household ingredients. For example, single crystals of this compound can be synthesized by simply dropping vinegar (an aqueous solution of acetic acid) onto a bronze or copper coin. scielo.org.mx This microscale synthesis is recommended for educational purposes to demonstrate green chemistry principles. scielo.org.mx
Green synthesis is extensively applied to produce copper oxide nanoparticles (CuO NPs). One such method uses this compound as the precursor and psidium guajava (guava) leaf extract as both a reducing and capping agent. Other biological materials like cholesterol-free egg whites and tomato extract have also been employed as stabilizing and reducing agents in the green synthesis of nanostructured copper oxide from copper acetate. mdpi.com Cow milk has also been investigated as a medium for the synthesis of copper oxide nanoparticles from this compound, with proteins and sugars in the milk acting as reducing agents. materials.international
Sonochemical synthesis is another technique that aligns with green chemistry principles. This method uses high-intensity ultrasound to drive chemical reactions. For instance, the sonochemical synthesis of CuO and Cu₂O nanoparticles has been achieved using this compound as the precursor and greener solvents like glycerol (B35011) or water. mdpi.com This method avoids high temperatures and pressures, offering a more energy-efficient route. mdpi.com Similarly, a facile sonochemical route using this compound in a mixture of ethylene (B1197577) glycol and ethanol (B145695) has been reported for the green synthesis of zero-valent copper. ua.pt
Microwave-assisted synthesis is also considered a green technique due to its rapid heating, which leads to shorter reaction times and reduced energy consumption. mdpi.com This method has been used to synthesize Cu/Cu₂O nanoparticles from this compound in 1,3-propanediol, where the diol serves multiple roles as a solvent, reactant, and capping agent, eliminating the need for other additives. rsc.org
Table 2: Overview of Green Synthesis Techniques Using this compound
| Technique | Precursor | Reagents/Medium | Product | Advantages |
| Reaction with Vinegar | Copper coin | Vinegar (Acetic acid) | This compound crystals | Utilizes common, non-toxic materials; suitable for microscale synthesis. scielo.org.mx |
| Plant Extract Synthesis | This compound | Psidium guajava leaf extract | CuO nanoparticles | Eco-friendly reducing and capping agents. |
| Biomaterial Synthesis | This compound | Egg white, Tomato extract | Nanostructured CuO | Utilizes renewable, non-toxic biological materials. mdpi.com |
| Sonochemical Synthesis | This compound | Glycerol or Sodium Hydroxide | CuO or Cu₂O nanoparticles | Energy efficient, avoids high temperatures and pressures. mdpi.com |
| Microwave-Assisted Synthesis | This compound | 1,3-propanediol | Cu/Cu₂O nanoparticles | Rapid reaction, economical, multi-role solvent reduces need for additives. rsc.org |
Controlled Synthesis of Specific Polymorphs and Hydrates
The ability to selectively synthesize specific crystalline forms (polymorphs) and hydrates of a compound is crucial as these forms can exhibit different physical and chemical properties. The controlled synthesis of polymorphs is often governed by kinetic versus thermodynamic control, which can be influenced by factors such as temperature, solvent, and nucleation conditions.
While research directly on the polymorphs of this compound is limited, studies on related copper complexes illustrate the principles involved. For example, two polymorphs of diaquatetrakis(6-chloro-2-hydroxypyridine)copper(II) perchlorate (B79767) have been synthesized by controlling the crystallization temperature. doi.org Polymorph I is obtained from a gently heated nitromethane (B149229) solution (~40 °C), representing the kinetically controlled product, while Polymorph II forms from a solution heated to a higher temperature (80 °C), representing the thermodynamically controlled product. doi.org Similarly, two different polymorphs of copper(II) decanoate (B1226879) were obtained depending on the solvent used for crystallization (n-heptane vs. ethanol). acs.org
In the case of this compound itself, the most common form is the monohydrate (Cu(CH₃COO)₂·H₂O). The synthesis of the anhydrous form (Cu(CH₃COO)₂) can be achieved by heating the monohydrate at 100 °C in a vacuum, demonstrating controlled dehydration. atamanchemicals.comsciencemadness.org
The synthesis of different solvatomorphs has also been demonstrated in ternary copper(II) coordination compounds. By using different solvents (water vs. methanol) or by exposing the crystalline samples to different atmospheres, researchers were able to control the formation of different hydrates and methanol (B129727) solvates, as well as induce solid-state transformations between them. mdpi.com These studies highlight that careful control of reaction and crystallization conditions is key to isolating specific solid-state forms of copper compounds.
Precursor Role in Material Synthesis
This compound is a versatile and widely used precursor for the synthesis of various advanced materials, particularly copper-based nanomaterials and thin films. Its solubility in water and other solvents makes it an ideal starting material for a range of wet-chemical synthesis methods.
Synthesis of Copper Oxide Nanoparticles (CuO, Cu₂O)
This compound is a preferred precursor for synthesizing both cupric oxide (CuO) and cuprous oxide (Cu₂O) nanoparticles, which are valued for their catalytic, optical, and antibacterial properties. mdpi.com The final product (CuO or Cu₂O) and its morphology can be tuned by adjusting the synthesis method and reaction parameters.
Methods for CuO Nanoparticle Synthesis:
Hydrolytic Synthesis: Nanostructured CuO can be synthesized via a hydrolytic method using this compound as the precursor and a hydrolyzing agent like potassium hydroxide (KOH). This process can be enhanced by microwave and ultrasound assistance. mdpi.com
Thermal Decomposition: CuO nanoparticles can be obtained through the simple thermal decomposition of this compound monohydrate. dergipark.org.tr Another thermal decomposition method involves using this compound monohydrate with stearic acid and 1-octadecanol to produce copper nanoparticles, which are then converted to copper oxide via heat treatment. nih.gov
Sol-Gel Method: The sol-gel method, known for its simplicity and scalability, is suitable for producing CuO nanoparticles from this compound. rasayanjournal.co.in
Sonochemical Synthesis: This method uses high-intensity ultrasound to produce CuO nanoparticles. For example, sonication of this compound in water leads to the formation of CuO through sonohydrolysis. mdpi.comacs.org
Methods for Cu₂O Nanoparticle Synthesis:
Microwave-Assisted Synthesis: Cu₂O microcrystals with various shapes (octahedral, cubic, etc.) can be synthesized using a microwave-assisted heating technique with this compound as the precursor and ethylene diamine tetraacetic acid (EDTA) as a reducing agent. rsc.org Template-free synthesis of Cu₂O nanowires has also been achieved using a microwave-assisted polyol method. mdpi.com
Sonochemical Synthesis: Cu₂O nanoparticles can be synthesized sonochemically from this compound using glycerol as a greener solvent, which also acts as a reducing and capping agent. mdpi.com The phase of the resulting nanoparticles (CuO vs. Cu₂O) can be controlled by the choice of reducing agent. researchgate.net
Chemical Reduction: Uniform hollow octahedra of Cu₂O have been synthesized at room temperature through the chemical reaction of this compound and hydrazine (B178648) (N₂H₄), where hydrazine serves as both an alkali and a reducing agent. rsc.org
Table 3: Synthesis of Copper Oxide Nanoparticles from this compound
| Oxide | Synthesis Method | Key Reagents/Conditions | Resulting Morphology/Size |
| CuO | Microwave- & Ultrasound-Assisted Hydrolysis | Potassium hydroxide (KOH), Calcination at 550 °C | Flakes, microspheres, irregular polyhedra. mdpi.com |
| CuO | Solvothermal | Alkaline solution, 160 °C | ~11 nm nanoparticles. scispace.comresearchgate.net |
| CuO | Sonochemical | Sodium hydroxide (NaOH) | Rod-like morphology. mdpi.comresearchgate.net |
| Cu₂O | Microwave-Assisted | Ethylene diamine tetraacetic acid (EDTA), n-butyl alcohol/water | Octahedral to cubic microcrystals. rsc.org |
| Cu/Cu₂O | Microwave-Assisted Polyol | Ethylene glycol, 185-200 °C | ~80 nm nanoparticles. scispace.comresearchgate.net |
| Cu₂O | Sonochemical | Glycerol | Brick-red nanoparticles. mdpi.com |
| Cu₂O | Chemical Reduction | Hydrazine (N₂H₄), Room temperature | Uniform hollow octahedra. rsc.org |
Precursors for Thin Film Deposition (e.g., Graphene CVD)
This compound also serves as a critical precursor in the deposition of thin films, which are fundamental components in electronics and optoelectronics.
Graphene Synthesis: A significant application is in the transfer-free chemical vapor deposition (CVD) of high-quality graphene on dielectric substrates. oup.comoup.com In this process, this compound is heated (e.g., to 150 °C) to supply gaseous copper clusters into the CVD chamber. oup.com These copper clusters act as a catalyst, effectively decomposing the carbon source (like methane) and facilitating the growth of a high-quality graphene film directly on the substrate. oup.comresearchgate.net This method avoids the cumbersome and often damaging transfer process required when graphene is grown on metal foils. The resulting graphene films exhibit excellent electrical performance, with carrier mobilities comparable to those of graphene grown on traditional copper foils. oup.comoup.com
Copper Oxide Thin Film Synthesis:
Atomic Layer Deposition (ALD): this compound is used as a precursor with water vapor to deposit phase-pure, polycrystalline Cu₂O thin films at temperatures between 180–220 °C. nih.govnih.gov A key advantage is the low cost of the precursor. The process is believed to involve the thermally induced reduction of this compound to the volatile copper(I) acetate. nih.govnih.gov
Spray Pyrolysis: CuO thin films can be deposited by ultrasonic spray pyrolysis using an aqueous solution of this compound. zenodo.org The properties of the resulting film, such as crystallinity, can be influenced by the choice of precursor, with copper acetate sometimes leading to amorphous or micro-crystalline films compared to other precursors like copper chloride. zenodo.org
Sol-Gel Method: this compound is used as the copper source in the sol-gel preparation of delafossite-structured CuYO₂ thin films on silica (B1680970) substrates. scirp.org
Table 4: this compound as a Precursor in Thin Film Deposition
| Thin Film | Deposition Technique | Role of this compound | Key Process Details |
| Graphene | Chemical Vapor Deposition (CVD) | Source of gaseous Cu clusters (catalyst) | Heated to ~150°C to supply catalyst for methane (B114726) decomposition at ~1080°C. oup.comresearchgate.net |
| Cu₂O | Atomic Layer Deposition (ALD) | Copper precursor | Reacts with water vapor at 180-220°C; enables accurate thickness control. nih.govnih.gov |
| CuO | Spray Pyrolysis | Copper source in precursor solution | Aqueous solution is sprayed onto a heated substrate (e.g., 300°C). zenodo.org |
| CuYO₂ | Sol-Gel | Copper source material | Dissolved in 2-methoxyethanol (B45455) and 2-aminoethanol to form a gel film, followed by annealing. scirp.org |
Derivatization for Enhanced Reactivity and Selectivity
This compound itself is a valuable catalyst and reagent, but its reactivity and selectivity can be significantly enhanced through derivatization. atamanchemicals.comsigmaaldrich.com This typically involves the exchange of the acetate ligands with other organic or inorganic groups, or the formation of adducts with neutral donor ligands. These modifications alter the electronic properties, steric environment, and coordination geometry of the copper center, tailoring its catalytic performance for specific organic transformations.
One major area of application is in oxidation catalysis. The catalytic activity of copper(II) complexes in allylic oxidation reactions, such as the Kharasch–Sosnovsky reaction, can be fine-tuned. For example, a dimeric copper(II) complex derived from a hexyl bis(pyrazolyl)acetate ligand, synthesized from a copper(II) source, demonstrated high efficiency in the allylic oxidation of cycloalkenes to their corresponding benzoates with up to 90% yield. mdpi.com Similarly, modifying a ligand by replacing a terminal amide with an imine group for better metal binding led to a copper(II) complex that selectively oxidizes primary and secondary alcohols to their carbonyl compounds in excellent yields (65–82%). researchgate.net
Another key area is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." While often catalyzed by copper(I), this compound can be used as a precatalyst, often requiring an in-situ reduction or specific reaction conditions. beilstein-journals.org The reactivity can be dramatically accelerated by using chelating azides. Substrates like 2-picolylazide, which can chelate to the copper(II) center, show significantly higher reaction rates. acs.org The use of ancillary ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can also enhance the efficiency of Cu(OAc)₂-accelerated reactions, particularly for non-chelating azides, possibly by facilitating the reduction of Cu(II) to the more catalytically active Cu(I) species. acs.orgmdpi.com
Derivatization is also used to improve reaction conditions and expand substrate scope. In intramolecular alkene diamination reactions, the use of this compound was improved by switching to a more organic-soluble derivative, copper(II) neodecanoate. nih.gov This allowed the reaction to be performed in a less polar solvent, which prevented the decomposition of less reactive substrates and expanded the utility of the transformation. nih.gov
The synthesis of new coordination complexes from this compound with various N,N-donor ligands is a common strategy. A reaction between this compound monohydrate and 3-methyl-5-pyridin-2-yl-1,2,4-triazole yielded a binuclear complex, [Cu₂(L)₂(OAc)₂(H₂O)₂], which was an effective catalyst for the selective oxidation of styrene (B11656) to benzaldehyde (B42025). rsc.org Similarly, reacting this compound with bis(3,5-dimethylpyrazol-1-yl)methane yielded the complex [Cu(CH₃COO)₂(L)], which, when used to modify a graphite (B72142) electrode, showed high sensitivity for dopamine (B1211576) detection. researchgate.net
The table below presents examples of this compound derivatization and the resulting enhancements in reactivity or selectivity.
| Derivative/Complex Type | Ligand(s) | Target Reaction | Enhancement | Reference(s) |
| Dimeric Copper(II) Complex | Hexyl bis(pyrazolyl)acetate | Allylic Oxidation (Kharasch–Sosnovsky) | High yields (up to 90%) for allylic benzoates without an external reducing agent. mdpi.com | mdpi.com |
| Copper(II) Schiff Base Complex | N-(2-Hydroxybenzoyl)-L-alanyl-glycoconjugate | Oxidation of Alcohols | Selective oxidation of primary and secondary alcohols. researchgate.net | researchgate.net |
| In-situ Chelation Complex | 2-Picolylazide (chelating substrate) | Azide-Alkyne Cycloaddition (CuAAC) | Significantly increased reaction rates compared to non-chelating azides. acs.org | acs.org |
| Binuclear Copper(II) Complex | 3-methyl-5-pyridin-2-yl-1,2,4-triazole | Styrene Oxidation | Selective catalysis towards benzaldehyde. rsc.org | rsc.org |
| Carboxylate Exchange | Copper(II) neodecanoate | Intramolecular Alkene Diamination | Improved solubility, allowing for less polar solvents and expanded substrate scope. nih.gov | nih.gov |
| Adduct with N-donor Ligand | bis(3,5-dimethylpyrazol-1-yl)methane | Electrochemical Sensing | High sensitivity and low detection limit for dopamine. researchgate.net | researchgate.net |
Structural Elucidation and Advanced Spectroscopic Characterization
Crystallographic Studies and Molecular Architecture
Crystallography provides the definitive map of the atomic landscape within a crystal. For copper(II) acetate (B1210297), these studies have been pivotal in understanding its unique dimeric nature.
Single-crystal X-ray diffraction has been instrumental in determining the precise molecular structure of copper(II) acetate and its derivatives. The hydrated form, this compound monohydrate (Cu₂(OAc)₄(H₂O)₂), has been a subject of numerous studies. These analyses reveal a dimeric structure where two copper atoms are bridged by four acetate ligands. wikipedia.orgorientjchem.org
The coordination environment around each copper(II) ion is typically a distorted square pyramid. acs.orgmdpi.com The basal plane is formed by four oxygen atoms from the bridging acetate groups, and the apical position is occupied by a ligand, commonly a water molecule. wikipedia.orgacs.org The copper atoms are displaced slightly from the basal plane in the direction of the apical ligand. mdpi.com Anhydrous this compound has also been characterized, showing it crystallizes in the triclinic space group P-1. researchgate.net The structure of various adducts, such as those with methanol (B129727) and dimethylformamide, have also been determined, showing they are often isostructural with the dihydrate. rsc.org
Table 1: Selected Crystallographic Data for this compound Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |
|---|---|---|---|---|---|---|---|---|---|---|
| Anhydrous this compound | Cu(CH₃COO)₂ | Triclinic | P-1 | 5.1486(3) | 7.5856(6) | 8.2832(6) | 77.984(4) | 75.911(8) | 84.256(6) | researchgate.net |
| This compound Monohydrate | Cu₂(CH₃COO)₄(H₂O)₂ | Monoclinic | C2/c | - | - | - | - | - | - | wikipedia.org |
| [Cu(HNPPh₃)₂(OAc)₂] | C₄₀H₃₆CuN₂O₄P₂ | Monoclinic | P2₁/c | 9.923(2) | 16.940(3) | 11.238(2) | 90 | 100.35(3) | 90 | acs.org |
| [Cu₂(HNPPh₃)₂(OAc)₄] | C₄₄H₄₂Cu₂N₂O₈P₂ | Triclinic | P-1 | 10.380(2) | 10.601(2) | 11.233(2) | 105.47(3) | 99.41(3) | 95.77(3) | acs.org |
| [Cu₂(OOCC₆H₅)₄(L¹)₂]·2CH₃CN (L¹=2,6-diaminopyridine) | C₄₂H₄₀Cu₂N₆O₈ | Triclinic | P-1 | 11.025(2) | 12.000(2) | 10.096(2) | 112.50(3) | 102.50(3) | 71.30(3) | srce.hr |
The most characteristic structural motif of this compound is the "paddle-wheel" dimer. orientjchem.orgsymotter.org This structure was first identified in cupric acetate dihydrate in 1953. orientjchem.org It consists of two copper(II) ions bridged by four carboxylate ligands in a syn-syn conformation. orientjchem.org A key feature of this arrangement is the short distance between the two copper atoms, measured at approximately 2.62 Å in the monohydrate, which is comparable to the Cu-Cu separation in metallic copper. wikipedia.org This proximity leads to significant antiferromagnetic exchange coupling between the two copper centers. wikipedia.org
The axial positions of the paddle-wheel structure are typically occupied by neutral ligands, such as water molecules in the monohydrate, which have a Cu-O distance of about 2.20 Å. wikipedia.orgorientjchem.org These axial ligands can be substituted by other molecules, leading to a wide variety of structural variants. acs.orgrsc.org For example, complexes with pyridine (B92270), methanol, and dimethylformamide occupying the axial positions have been structurally characterized. rsc.orgresearchgate.net The nature of the axial ligand can influence the Cu-Cu distance and the magnetic properties of the dimer. rsc.org
Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a known phenomenon in metal carboxylates. acs.orgresearchgate.net While detailed studies on this compound itself are limited, research on related copper(II) alkanoates, such as copper(II) decanoate (B1226879), has revealed the existence of at least three polymorphic phases. researchgate.net These polymorphs share the fundamental paddle-wheel unit but differ in the packing of the resulting one-dimensional chains and the arrangement of the alkyl groups. researchgate.net
Solvent-induced polymorphism has also been observed in copper(II) coordination complexes, where the use of different solvents like ethanol (B145695) and methanol for crystallization leads to distinct crystal packing. nih.gov Furthermore, single-crystal to single-crystal transformations can occur, for instance, upon dehydration. nih.gov One study documented a color change from dark blue to violet as a hydrated copper(II) complex transformed into its anhydrous form upon exposure to ambient conditions, indicating a structural rearrangement within the crystal lattice. nih.gov
Paddle-wheel Dimer Structures and Variants
Advanced Spectroscopic Investigations
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed insights into the molecular structure and bonding within this compound. The spectra are characterized by distinct bands corresponding to the vibrations of the acetate group and the copper-oxygen bonds.
In the infrared spectrum of this compound monohydrate, characteristic peaks for the acetate ligand include the C-H stretching modes around 2988 and 2941 cm⁻¹, and the strong COO⁻ stretching modes. The separation (Δ) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group is a key indicator of its coordination mode. The presence of water molecules in the monohydrate is confirmed by OH stretching modes, typically observed in the range of 3200-3500 cm⁻¹.
Raman spectroscopy offers complementary information. Key Raman bands for this compound include a strong C-C stretch near 948 cm⁻¹, an OCO bend around 703 cm⁻¹, and Cu-O stretches at lower frequencies, such as 322 cm⁻¹. Studies on aqueous solutions of this compound using Raman spectroscopy have identified different carboxylate structures, including free, protonated, and complexed species, which are distinguishable by shifts in the ν(C–C) modes. capes.gov.br For instance, bands at 928, 938, and 948 cm⁻¹ in Raman spectra have been assigned to free, hydrated copper-acetate complexes (CuCH₃COO⁺ and Cu(CH₃COO)₂), and the Cu(CH₃COO)₃⁻ complex, respectively. capes.gov.br
The table below summarizes key vibrational bands observed for this compound in IR and Raman spectroscopy.
| Vibrational Mode | Infrared (cm⁻¹) | Raman (cm⁻¹) | Reference(s) |
| OH Stretch | 3476, 3374, 3272 | - | |
| CH Stretch | 2988, 2941 | 3024, 2989, 2941 | |
| COO⁻ Asymmetric Stretch | ~1606-1610 | 1440 | cardiff.ac.uk |
| CH₃ Bend | - | 1418 | |
| COO⁻ Symmetric Stretch | ~1406-1424 | - | researchgate.netresearchgate.net |
| C-C Stretch | - | 948 (strong) | |
| OCO Bend | - | 703 | |
| Cu-O Stretch | - | 322, 231 |
Note: The exact positions of the peaks can vary slightly depending on the sample state (e.g., monohydrate, anhydrous, solution) and the specific experimental conditions.
UV-Visible spectroscopy is a fundamental tool for probing the electronic structure of this compound. The spectra are typically characterized by two main absorption bands.
A broad, weaker band is observed in the visible region, around 575-700 nm. mdpi.comuni-muenchen.de This band is often attributed to d-d transitions of the Cu²⁺ ion within its coordination environment. uni-muenchen.de The second, more intense band appears in the near-UV region, typically around 200-263 nm. researchgate.net This band is assigned to a ligand-to-metal charge transfer (LMCT) transition between the acetate ligand and the copper(II) ion. researchgate.net The intensity of the visible band is often considered too high for a simple d-d transition, suggesting that configuration interactions between orbitals of the copper ion and the carboxylate groups play a significant role. uni-muenchen.de
The coordination environment significantly influences the electronic transitions. For example, the d-d transition band for a pentacoordinated copper(II) center in a paddle-wheel structure (CuO₄N) is observed at a different wavelength compared to an octahedral CuN₄O₂ environment. mdpi.com Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to better understand and assign the electronic absorption bands, confirming the presence of an electron transfer band polarized along the Cu-Cu bond, corresponding to a HOMO-LUMO transition. uni-muenchen.de
The table below presents typical UV-Visible absorption data for this compound complexes.
| Complex Type | Absorption Band 1 (d-d transition) | Absorption Band 2 (LMCT) | Reference(s) |
| Paddle-wheel Dimer | ~575 nm | ~200-263 nm | mdpi.comresearchgate.net |
| Mononuclear Complexes | Varies with coordination | ~400-600 nm (CT bands) | analis.com.my |
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species like copper(II) complexes. This compound was one of the first compounds where electron exchange between metal centers was observed, leading to an excited triplet state (S=1). mdpi.com
The EPR spectrum of the dimeric this compound is characteristic of this triplet state. Multi-frequency EPR studies have allowed for the precise determination of the spin Hamiltonian parameters. A global fitting of data from broadband EPR spectroscopy (0.5–16 GHz) for this compound monohydrate yielded the following parameters: g_z = 2.365, g_y = 2.055, g_x = 2.077, A_z = 64 gauss, D = 0.335 cm⁻¹, and E = 0.0105 cm⁻¹. mdpi.comnih.gov The parameter 'D' represents the zero-field splitting, which is a measure of the magnetic interaction between the two copper centers. This interaction is antiferromagnetic in the dimeric unit of some coordination polymers. rsc.org
The EPR spectra of frozen solutions of this compound can reveal well-resolved hyperfine splitting, providing information about the dissociation of the dimer into monomeric species. researchgate.netcdnsciencepub.com The analysis of these spectra helps in understanding the monomer-dimer equilibrium in solution. researchgate.net
The table below lists the spin Hamiltonian parameters for the triplet state of dimeric this compound monohydrate.
| Parameter | Value | Reference(s) |
| g_z | 2.365 ± 0.008 | mdpi.comnih.gov |
| g_y | 2.055 ± 0.010 | mdpi.comnih.gov |
| g_x | 2.077 ± 0.005 | mdpi.comnih.gov |
| A_z | 64 gauss | mdpi.comnih.gov |
| D (Zero-field splitting) | 0.335 ± 0.002 cm⁻¹ | mdpi.comnih.gov |
| E (Rhombicity parameter) | 0.0105 ± 0.0003 cm⁻¹ | mdpi.comnih.gov |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and oxidation states of the constituent elements in a compound. For this compound, XPS is employed to confirm the +2 oxidation state of copper and to analyze the surface composition of materials derived from it, such as MOFs or nanoparticles.
In the analysis of HKUST-1 MOFs synthesized from this compound, XPS is used to characterize the final product and ensure the integrity of the copper centers. mdpi.comresearchgate.net Any changes in the binding energies of the Cu 2p, O 1s, and C 1s core levels can indicate variations in the chemical environment or the presence of impurities.
The thermal decomposition of this compound monohydrate has been extensively studied using a combination of techniques including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS). researchgate.netakjournals.comscirp.org These studies reveal a multi-step decomposition process.
The decomposition typically proceeds in the following stages:
Dehydration: The process begins with the loss of water molecules. For this compound monohydrate, this dehydration step occurs at temperatures below 168°C, often showing an endothermic peak in DSC. researchgate.netakjournals.comscite.aiscielo.br The mass loss corresponds to the removal of one water molecule. researchgate.net
Decomposition of Anhydrous Acetate: Following dehydration, the anhydrous this compound decomposes. This stage, occurring between approximately 168°C and 302°C, is complex and involves the formation of initial solid products and the release of volatile products. researchgate.netakjournals.com In-situ DRIFTS and mass spectrometry have identified gaseous products such as acetic acid, acetone, and carbon dioxide. scirp.org
Oxidation of Intermediates: The solid products from the second stage, which can be a mixture of metallic copper (Cu), cuprous oxide (Cu₂O), and cupric oxide (CuO), are subsequently oxidized to CuO in an air atmosphere at higher temperatures (302–500°C). researchgate.netakjournals.com TGA curves may show a slight mass increase in this temperature range due to oxidation. researchgate.netkau.edu.sa
The decomposition pathway can be influenced by the surrounding atmosphere (air vs. inert gas like argon) and the physical form of the sample (powder vs. film). cardiff.ac.ukscirp.org For example, under an inert atmosphere, the decomposition of anhydrous this compound leads to the formation of Cu₂O and CuO, which are then reduced to metallic copper. scirp.org
The table below summarizes the key stages in the thermal decomposition of this compound monohydrate in air.
| Temperature Range (°C) | Process | Key Observations | Reference(s) |
| < 168 | Dehydration | Endothermic peak in DSC, mass loss corresponding to H₂O. | researchgate.netakjournals.com |
| 168 - 302 | Decomposition of Cu(CH₃COO)₂ | Major mass loss, exothermic peak in DSC, evolution of volatile products (acetic acid, acetone, CO₂). Formation of Cu, Cu₂O, CuO. | researchgate.netakjournals.comscirp.org |
| 302 - 500 | Oxidation | Slight mass gain in TGA, formation of final product CuO. | researchgate.netakjournals.com |
X-ray Photoelectron Spectroscopy (XPS) for Oxidation States and Surface Composition
Magnetic Properties Research
The magnetic properties of this compound, particularly its hydrated dimeric form, have been a subject of intense scientific scrutiny, playing a pivotal role in the development of theories concerning magnetic exchange interactions. wikipedia.org
This compound monohydrate, with the formula Cu₂(OAc)₄(H₂O)₂, exemplifies a classic case of antiferromagnetic coupling. researchgate.net In its characteristic paddle-wheel structure, two copper atoms are held in close proximity, separated by only 2.62 Å. wikipedia.org This short separation facilitates a strong interaction between the two paramagnetic Cu(II) centers. wikipedia.org
Temperature-dependent magnetic susceptibility measurements reveal that the magnetic moment of the compound diminishes significantly as the temperature is lowered. wikipedia.orgresearchgate.net At room temperature (around 300 K), the magnetic moment is approximately 2.1 Bohr magnetons, but it drops to about 0.1 Bohr magnetons at 4.2 K. researchgate.net The magnetic susceptibility reaches a maximum near 250 K and then decreases rapidly at lower temperatures. researchgate.nettubitak.gov.tr This behavior is a hallmark of antiferromagnetic coupling, where the electron spins on the adjacent copper atoms align in opposite directions, effectively canceling each other out at low temperatures, leading to a diamagnetic state below 90 K. wikipedia.org
The strength of this interaction is quantified by the singlet-triplet energy gap, or exchange coupling constant (-2J). For this compound monohydrate, this value has been determined to be approximately 292.2 cm⁻¹ to 299.2 cm⁻¹. researchgate.net This strong antiferromagnetic coupling arises from a superexchange mechanism mediated by the four bridging acetate ligands. researchgate.net The unpaired electrons in the d(x²-y²) orbitals of the copper ions interact through the p-orbitals of the oxygen atoms in the acetate bridges. researchgate.net
The initial recognition of the triplet state EPR spectrum of this compound monohydrate by Bleaney and Bowers was a significant step in understanding these interactions. cdnsciencepub.com Their work, along with subsequent studies, laid the foundation for the Bleaney-Bowers equation, a model used to describe the magnetic susceptibility of dimeric copper(II) carboxylates. oup.comacs.org This equation accounts for the thermal population of the nearly degenerate singlet ground state and the excited triplet state. royalsocietypublishing.orgresearchgate.net
Table 1: Magnetic Properties of Dimeric this compound Monohydrate
| Parameter | Value | Reference |
|---|---|---|
| Cu-Cu Distance | 2.617(1) Å - 2.62 Å | wikipedia.orgresearchgate.net |
| Magnetic Moment (300 K) | ~2.1 Bohr magnetons | researchgate.net |
| Magnetic Moment (4.2 K) | ~0.1 Bohr magnetons | researchgate.net |
| Temperature of Max. Susceptibility | ~250 K | researchgate.nettubitak.gov.tr |
The nature of the ligands and the precise geometry of the dimeric core in this compound complexes significantly influence the magnetic coupling between the copper centers. The exchange interaction is sensitive to even subtle structural changes. researchgate.net
The ligands attached to the copper atoms, both the bridging carboxylates and the axial ligands, play a crucial role. For instance, replacing the acetate bridge with other carboxylates can alter the exchange coupling constant. Studies on various copper(II) alkanoates have shown that the magnitude of the exchange coupling constant, |2J|, does not correlate in a straightforward manner with any single ligand parameter, suggesting that multiple factors are at play. rsc.org However, a correlation has been noted between the polarizability of the R group in the carboxylate ligand (RCOO⁻) and the value of 2J. acs.org
The axial ligands, those coordinated to the apical positions of the copper centers, also exert a considerable effect. The coordination of an apical ligand can weaken the Cu-Cu interaction, leading to a longer bond distance. mdpi.com This is because the apical ligand influences the electronic environment of the copper ion, which in turn affects the superexchange pathway through the bridging ligands. Research on a series of [Cu₂(μ₂-OAc)₄L₂] complexes, where L represents different O-donor terminal ligands, has shown that the influence of these ligands on the magnetic superexchange interaction can be quantified by considering two main contributions: the structural changes within the {Cu(μ₂-OAc)₄Cu} core and the electronic influence of the different terminal ligands at a given core geometry. researchgate.net Both of these factors were found to be of a similar order of magnitude, indicating that the magnetic coupling is not determined solely by the core's structure. researchgate.net
For example, in a pyridine adduct of a dimeric copper(II) anacardate, which adopts the copper acetate structure, a strong antiferromagnetic coupling with an exchange coupling constant (J) of -324 cm⁻¹ was observed. rsc.org In contrast, a complex with a ditopic hydrazone ligand and both μ₂-1,1- and μ₂-1,3-acetate bridges exhibited both ferromagnetic (J = +0.80(1) cm⁻¹) and antiferromagnetic (J = -315(1) cm⁻¹) interactions within the same structure, highlighting the sensitivity of the magnetic properties to the specific bridging mode. rsc.org Furthermore, in some mono-atomic oxygen-bridged dimeric this compound complexes with Schiff base ligands, very weak antiferromagnetic coupling (J = -0.56 and -1.19 cm⁻¹) was observed. reading.ac.uk
Table 2: Influence of Ligands on the Exchange Coupling Constant (J) in Dimeric Copper(II) Complexes
| Complex | Bridging Ligand(s) | Axial Ligand | J (cm⁻¹) | Reference |
|---|---|---|---|---|
| [Cu₂(μ-OAc)₄(H₂O)₂] | Acetate | Water | -146.1 | researchgate.net |
| [Cu₂(μ-anacardate)₄(pyridine)₂] | Anacardate | Pyridine | -324 | rsc.org |
| [Cu₄(L)₂(μ₂-1,1-OAc)₂(μ₂-1,3-OAc)₄]n | Acetate (1,1 and 1,3) | Hydrazone ligand | +0.80 (FM), -315 (AFM) | rsc.org |
| [Cu₂L¹₂(OAc)₂] | Acetate (mono-atomic O) | Schiff base (HL¹) | -0.56 | reading.ac.uk |
Note: J values are reported as per the original sources; some references report -2J. FM = Ferromagnetic, AFM = Antiferromagnetic.
Theoretical models have been instrumental in understanding the magnetic properties of this compound. The Bleaney-Bowers model, based on the interaction between a pair of copper(II) ions, successfully explains the temperature dependence of magnetic susceptibility and the anomalous paramagnetic resonance spectrum. oup.comroyalsocietypublishing.org This model posits the formation of a lower energy singlet state (S=0) and a higher energy triplet state (S=1) due to the exchange interaction. royalsocietypublishing.org
Modern quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have provided deeper insights. The broken-symmetry (BS-DFT) approach is a popular method for calculating the exchange coupling constant (J). nih.govaip.org These calculations have confirmed the importance of the superexchange pathway through the acetate bridges and have shown that there is no significant direct overlap of the Cu-Cu d-orbitals in the singlet ground state. uni-muenchen.de
Furthermore, theoretical models can explore magneto-structural correlations. By systematically varying structural parameters like the Cu-O-Cu bridging angle in theoretical models of related dicopper(II) complexes, a crossover from antiferromagnetic to ferromagnetic coupling has been demonstrated. nih.govacs.org These studies help in establishing relationships that could guide the rational design of new magnetic materials. nih.gov A combination of experimental methods and quantum-chemical calculations allows for a quantitative assessment of how terminal ligands influence magnetic exchange coupling, revealing that both structural distortions and the electronic nature of the ligands are critical factors. researchgate.net
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| This compound monohydrate |
| Copper(I) acetate |
| Copper(II) hydroxide (B78521) |
| Basic copper(II) carbonate |
| Copper(I) acetylides |
| Copper(II) anacardate |
| Copper(II) tribromoacetate |
| Copper(II) propionate |
| Copper(II) butyrate |
| Copper(II) formate |
| Pyridine |
| p-Picoline |
| 2-Chloropyridine |
| 2-Methylpyridine |
| Quinoline |
| Isonicotinhydrazide |
| 4-(2-ethylamino-ethylimino)-pentan-2-one |
| 3-(2-amino-propylimino)-1-phenyl-butan-1-one |
| 4-(2-amino-propylimino)-pentane-2-one |
| 3-(2-amino-ethylimino)-1-phenyl-butan-1-one |
| 2,3,4-trimethoxybenzoic acid |
| 2,4,6-trimethoxybenzoic acid |
| 3-methyl-5-pyridin-2-yl-1,2,4-triazole |
| N,N-bis(2-hydroxy-3,5-dimethylbenzyl)-N′,N′-diethylethylene-1,2-diamine |
| N,N-bis(2-hydroxy-3-tert-butyl-5-methylbenzyl)-N′,N′-diisopropylethylene-1,2-diamine |
Coordination Chemistry and Complex Formation Studies
Ligand Design and Synthesis of New Copper(II) Acetate (B1210297) Complexes
The coordination chemistry of copper(II) acetate is characterized by its ability to form a diverse array of complexes with various ligands. These complexes exhibit different nuclearities, geometries, and properties, largely influenced by the nature of the coordinating ligands. The synthesis of new this compound complexes is a vibrant area of research, driven by the quest for novel structures and applications.
Mononuclear and Dinuclear Complex Formation
This compound readily forms both mononuclear and dinuclear complexes. srce.hr The formation of either a mononuclear or a dinuclear structure is often directed by the specific carboxylate and the additional ligands involved. srce.hr
In mononuclear complexes , the copper(II) ion typically adopts a distorted octahedral or square pyramidal geometry. For instance, the reaction of this compound with 2,6-diaminopyridine (B39239) and 2-amino-6-methylpyridine (B158447) leads to the formation of mononuclear complexes with the general formula [Cu(OOCCH₃)₂(L)₂]. srce.hr In these complexes, the ligands can arrange in either a cis or trans conformation around the central copper ion. srce.hr The geometry is often an elongated octahedron, a consequence of the Jahn-Teller effect characteristic of the d⁹ electron configuration of Cu(II). mdpi.comnih.gov
Dinuclear complexes of this compound are famously known for their "paddle-wheel" structure. srce.hrresearchgate.net In this arrangement, two copper(II) ions are bridged by four acetate ligands, with each copper ion also coordinated to an axial ligand. The Cu-Cu distance in these dinuclear structures is a key characteristic. srce.hr The synthesis of dinuclear copper(II) carboxylates can be influenced by the choice of ligands; for example, the reaction of copper(II) benzoate (B1203000) with 2,6-diaminopyridine and 2-amino-6-methylpyridine results in dinuclear complexes. srce.hr The stability of these structures can be further enhanced by non-covalent interactions like hydrogen bonding and π-stacking. srce.hr
A study on N-carbazolylacetate complexes reported the synthesis of a dinuclear paddle-wheel complex, [Cu₂(Cabo)₄(dmf)₂]·2dmf, and another dinuclear complex, [Cu₂(Cabo)₃(phen)₂]ClO₄·H₂O·C₂H₅OH, which features an unusual bridging mode with three carboxylates. rsc.org
| Complex Type | General Formula/Example | Key Structural Features | Reference(s) |
| Mononuclear | [Cu(OOCCH₃)₂(L)₂] (L = pyridine-based ligand) | Distorted octahedral or square pyramidal geometry; cis or trans ligand arrangement. | srce.hr |
| Dinuclear | [Cu₂(OOCR)₄L₂] (e.g., paddle-wheel) | Two copper centers bridged by four carboxylate groups; characteristic Cu-Cu distance. | srce.hrresearchgate.net |
| Dinuclear | [Cu₂(Cabo)₃(phen)₂]ClO₄·H₂O·C₂H₅OH | Unusual dimeric core with three bridging carboxylates. | rsc.org |
Schiff Base Ligands
Schiff base ligands are versatile chelators that form stable complexes with this compound. These ligands are typically synthesized through the condensation of a primary amine and an aldehyde or ketone. The resulting complexes often exhibit square planar or square pyramidal geometries. jocpr.comumt.edu.my
For example, new Cu(II) Schiff base complexes have been synthesized and characterized, with proposed molecular formulas such as Cu(II)(4-Pmpbs)₂₂·4H₂O and Cu(II)(2-Hbbig)₂H₂O₂. jocpr.com In these complexes, the Schiff base ligands act as bidentate chelates, coordinating through nitrogen and oxygen or two nitrogen donor atoms. jocpr.com
The synthesis of copper(II) complexes with Schiff bases derived from isoleucine and salicylaldehyde (B1680747) has been achieved efficiently using a microfluidic device, highlighting modern synthetic approaches. mdpi.com Another study reported the synthesis of a square planar complex, N,N'-bis(4-methyl-α-salicylidene) propane-1,3-diaminecopper(II), through the reaction of the ligand with this compound. umt.edu.my The catalytic activity of this compound Schiff base complexes in the reduction of 4-nitrophenol (B140041) has also been investigated, demonstrating the functional potential of these compounds. utm.my
The synthesis of these complexes is generally straightforward, often involving the reaction of a methanolic solution of the Schiff base ligand with this compound monohydrate. mdpi.comacs.org The resulting complexes are typically air-stable solids. acs.org
| Schiff Base Ligand Source | Complex Example | Geometry | Key Findings | Reference(s) |
| 4-(pyridin-2-yl)methanimino-N-pyrimidin-2-yl-benzenesulphonamide | Cu(II)(4-Pmpbs)₂₂·4H₂O | Distorted square planar | Bidentate chelation through NO and NN donor sites. | jocpr.com |
| (2-hydroxybenzylidine)-3-(H-benzo)imidazol-2-yl(guanidine) | Cu(II)(2-Hbbig)₂H₂O₂ | Distorted square pyramidal | Bidentate chelation forming six-membered chelate rings. | jocpr.com |
| Isoleucine and salicylaldehyde | Amino acid Schiff base copper(II) complex | Not specified | Efficient synthesis using a microfluidic device. | mdpi.com |
| N,N'-bis(4-methyl-α-salicylidene) propane-1,3-diamine | Cu(H₂L) | Square planar | Mononuclear complex with tetradentate (ONNO) coordination. | umt.edu.my |
| N'-salicylidene-2-aminophenol, N'-salicylidene-2-aminothiazole, N,N'-bis(salicylidene)-o-phenylenediamine | [C1], [C2], [C3] | Not specified | Catalytic activity in the reduction of 4-nitrophenol. | utm.my |
Nitrogen-Donor Ligands (e.g., Pyrazoles, Bipyridines, Phenanthrolines)
Nitrogen-donor ligands, such as pyrazoles, bipyridines, and phenanthrolines, are widely used in the synthesis of this compound complexes. These ligands can lead to the formation of complexes with interesting structural motifs and potential applications.
Pyrazoles: Copper(II) complexes with pyrazole-based ligands have been synthesized and characterized. bohrium.com For instance, bis(pyrazol-1-yl)acetic acid and bis(3,5-dimethyl-pyrazol-1-yl)acetic acid have been used to prepare Cu(II) complexes. bohrium.com
Bipyridines and Phenanthrolines: These bidentate N-donor ligands readily form complexes with this compound. Mixed ligand complexes containing bipyridine or phenanthroline along with other ligands like hydrazones have been synthesized. nih.gov For example, a single crystal X-ray structure of a complex with a bipyridine and a hydrazone ligand revealed a distorted square pyramidal geometry around the Cu(II) ion. nih.gov
The reaction of this compound with 1,10-phenanthroline (B135089) can result in a five-coordinate complex, Cu(CH₃CO₂)(C₁₂H₈N₂)₂, with a distorted square-pyramidal configuration. researchgate.net Furthermore, mixed-ligand complexes of the type Cu(N-N)₂(pmtp)₂ (where N-N is 2,2′-bipyridine or 1,10-phenanthroline) have been synthesized and structurally characterized. mdpi.com These complexes often exhibit five-coordinate geometries. mdpi.com
The synthesis of mononuclear and dinuclear copper(II) complexes with 1,10-phenanthroline and thiodiacetate has also been reported, resulting in complexes with five-coordinated square-based pyramidal structures. ijcce.ac.ir
| N-Donor Ligand | Complex Example | Geometry | Key Findings | Reference(s) |
| 2,2′-bipyridine | [Cu(bipyridine)(hydrazone)] | Distorted square pyramidal | Mixed-ligand complex formation. | nih.gov |
| 1,10-phenanthroline | [Cu(phenanthroline)(hydrazone)] | Not specified | Phenanthroline complexes showed enhanced activity compared to bipyridine counterparts. | nih.gov |
| 1,10-phenanthroline | Cu(CH₃CO₂)(C₁₂H₈N₂)₂ | Distorted square-pyramidal | Five-coordinate copper(II) center. | researchgate.net |
| 2,2′-bipyridine / 1,10-phenanthroline | Cu(N-N)₂(pmtp)₂ | Intermediate five-coordinate | Mononuclear species with mixed heterocycle ligands. | mdpi.com |
| 1,10-phenanthroline | [Cu(phen)(tda)]·2H₂O | Five-coordinated square-based pyramidal | Mononuclear complex with facial coordination of tda²⁻. | ijcce.ac.ir |
| Pyrazole derivatives | Cu(II) complexes with Na[RNCS(Pz)] type ligands | Not specified | Synthesis of Cu(II) complexes with N,S donor pyrazole-based ligands. | bohrium.com |
Solvation Effects on Coordination Environment and Stability
The coordination environment and stability of this compound complexes are significantly influenced by the solvent. In organic solvents, this compound exhibits a strong tendency to aggregate, forming cluster species. researchgate.net This is in contrast to aqueous solutions where it predominantly exists as dissociated ions at low concentrations. researchgate.net
Electrospray ionization mass spectrometry (ESI-MS) studies have revealed the formation of copper acetate clusters with general compositions [Cuₙ(OAc)₂ₙ₋₁]⁺ and [Cuₙ(OAc)₂ₙ₊₁]⁻ in organic solvents. researchgate.net The presence of even small amounts of water can effectively suppress the formation of these clusters. researchgate.net
The solvent can also directly participate in the coordination sphere. For instance, in a study of a copper(II) complex with 4,4′-dimethoxy-3,3′-biphenyldicarboxylic acid, a DMF molecule was found to be coordinated to the copper paddlewheel secondary building unit. rsc.org This coordination was found to be remarkably stable, persisting even at elevated temperatures. rsc.org The stability of such coordination is not solely dependent on the bond length but is also influenced by other structural factors. rsc.org
The solvent can also play a role in the stability of the crystal lattice through hydrogen bonding. In the crystal structure of Cu(CH₃CO₂)(C₁₂H₈N₂)₂·7H₂O, hydrogen-bonded water molecules and an uncoordinated acetate anion form a two-dimensional polymeric structure. researchgate.net
The influence of the solvent is also evident in kinetic studies of complex formation. For β-diketone complexes of copper(II), the influence of the solvent was more pronounced in fluoro-substituted complexes compared to alkyl-substituted ones. iiste.org
Redox Chemistry within Coordination Complexes
The redox chemistry of this compound complexes is a key aspect of their reactivity and potential applications. The Cu(II)/Cu(I) redox couple is central to the function of many copper-containing enzymes and synthetic catalysts. The ligand environment plays a crucial role in modulating the redox potential of the copper center. mdpi.com
In some cases, redox processes can lead to a change in the nuclearity of the complex. For example, a copper(I) N-carbazolylacetate complex was obtained by the reduction of the corresponding copper(II) complex. rsc.org
The redox behavior of this compound has been studied in ionic liquids and deep eutectic solvents. rsc.org Voltammetric studies have shown multiple redox processes, including the oxidation of metallic copper to Cu(I) and subsequently to Cu(II) species. rsc.org The anion of the solvent has a more significant effect on the redox properties than the anion of the copper salt itself. rsc.org
The integration of redox-active ligands into copper complexes can lead to intramolecular electron transfer (IET) processes. nih.gov For instance, copper(II) complexes with monoanionic, deprotonated urea (B33335) azine or thio-urea azine ligands have been synthesized. nih.gov Cyclic voltammetry of these complexes revealed multiple one-electron redox processes, with the lowest potential process being assigned to the metal-centered Cu(II) → Cu(I) reduction. nih.gov
The coordination geometry also has a profound impact on the redox stability of copper(II) complexes. Five-coordinate, distorted trigonal-bipyramidal complexes have been shown to be more chemically inert to redox-mediated structural changes compared to their six-coordinate, Jahn-Teller distorted counterparts. nih.gov This is because the structural rearrangement upon reduction to Cu(I) is less pronounced in the five-coordinate systems, leading to greater stability. nih.gov
| System | Redox Process | Key Findings | Reference(s) |
| Copper(II) N-carbazolylacetate | Cu(II) → Cu(I) | Reduction leads to the formation of a stable copper(I) complex. | rsc.org |
| This compound in ionic liquids | Cu(0) ↔ Cu(I) ↔ Cu(II) | Multiple redox steps observed; solvent anion significantly influences redox potentials. | rsc.org |
| Copper(II) with redox-active ligands | Cu(II) ↔ Cu(I) + ligand-based redox | Metal-centered reduction and ligand-centered redox processes observed. | nih.gov |
| Five- vs. Six-coordinate Cu(II) complexes | Redox-mediated structural changes | Five-coordinate complexes exhibit greater stability towards reduction. | nih.gov |
Catalytic Applications and Mechanistic Investigations
Homogeneous Catalysis
In homogeneous catalysis, copper(II) acetate (B1210297) is prized for its ability to facilitate a variety of coupling and cyclization reactions. It often serves as a precursor to the active catalytic species, undergoing in situ reduction or ligand exchange to drive the catalytic cycle.
Carbon-Carbon Bond Formation Reactions
Copper(II) acetate catalyzes several key reactions for forging carbon-carbon bonds, enabling the synthesis of important structural motifs like diynes and lactones.
The Eglinton reaction is a classic method for the oxidative coupling of terminal alkynes to form symmetrical 1,3-diynes, using a copper(II) salt, such as this compound, in the presence of an amine base like pyridine (B92270). wikipedia.orgsynarchive.comwikipedia.org This transformation is a cornerstone in the synthesis of macrocyclic compounds and conjugated polymers. wikipedia.orgresearchgate.net
Mechanistic studies, including Density Functional Theory (DFT) calculations, have provided significant insight into the reaction pathway. Contrary to earlier proposals involving free alkynyl radicals, computational evidence suggests a mechanism centered on copper acetylide intermediates. researchgate.netub.edu The catalytic cycle is understood to proceed through the following key steps:
Alkyne Deprotonation: The terminal alkyne coordinates to the copper(II) center. This coordination enhances the acidity of the terminal C-H bond, facilitating its deprotonation by a base (such as the acetate ligand or pyridine) to form a copper(I) or copper(II) acetylide intermediate. researchgate.netub.edu The deprotonation step has been identified as the rate-limiting step of the reaction. researchgate.netub.edu
Dimerization and Reductive Elimination: The reaction is proposed to proceed via the dimerization of two copper(II) alkynyl complexes. ub.edu This is followed by a bimetallic reductive elimination from the resulting dinuclear copper(II) acetylide species, which forms the C-C bond of the diyne product and regenerates a reduced copper species. ub.edu The copper(I) species is then re-oxidized to copper(II) to continue the catalytic cycle.
This compound is an effective catalyst for intramolecular oxidative cyclization reactions, transforming substrates containing a C-H bond and a nucleophilic group into heterocyclic products. A notable example is the conversion of carboxylic acids to lactones. stanford.edunih.gov
In a recently elucidated mechanism for the copper-catalyzed oxidative cyclization of carboxylic acids using potassium persulfate (K₂S₂O₈) as the terminal oxidant, the reaction does not proceed through a carboxylate radical as previously thought. stanford.edunih.gov Instead, detailed mechanistic analysis supports a pathway involving redox cycling of the copper catalyst. nih.govrsc.org
The proposed mechanism involves:
C-H Abstraction: A sulfate (B86663) radical anion (SO₄•⁻), generated from the persulfate oxidant, abstracts a hydrogen atom from the substrate (e.g., at a benzylic position), forming a carbon-centered radical. nih.gov
Oxidation and Cyclization: This radical intermediate is then oxidized by Cu(II) to a carbocation, with the concomitant reduction of Cu(II) to Cu(I). stanford.edunih.gov
Nucleophilic Attack: The pendant carboxylate group intramolecularly traps the resulting carbocation to form the lactone product. stanford.edunih.gov
Catalyst Reoxidation: The catalytically active Cu(II) is regenerated by the persulfate oxidant, completing the cycle. stanford.edunih.gov
This methodology has also been applied to the oxidative cyclization of N-tosyl-o-allylanilines to form tetracyclic products upon treatment with stoichiometric amounts of Cu(OAc)₂. acs.org
| Reaction Type | Substrate Example | Catalyst System | Product Type | Key Mechanistic Feature |
| Eglinton Reaction | Phenylacetylene | Cu(OAc)₂ / Pyridine | 1,4-Diphenyl-1,3-butadiyne | Bimetallic reductive elimination from a dinuclear copper(II) acetylide. ub.edu |
| Oxidative Cyclization | 4-Phenylbutyric Acid | Cu(OAc)₂ / K₂S₂O₈ | γ-Phenyl-γ-butyrolactone | Oxidation of a carbon radical by Cu(II) to a carbocation, followed by intramolecular trapping. nih.gov |
| Oxidative Cyclization | N-Tosyl-o-allylaniline | Cu(OAc)₂ / Cs₂CO₃ | Tetracycle | Intramolecular aminocupration followed by oxidative cyclization. acs.org |
Eglinton Reaction (Terminal Alkyne Coupling)
Carbon-Heteroatom Bond Formation Reactions
This compound also plays a crucial role in reactions that form bonds between carbon and heteroatoms like nitrogen, which are vital for synthesizing pharmaceuticals and other functional materials.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," used to regioselectively synthesize 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgorganic-chemistry.org While the catalytically active species is Cu(I), Cu(II) salts like this compound are frequently used as the catalyst precursor in the presence of a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ. organic-chemistry.org
Interestingly, certain CuAAC reactions can proceed efficiently with catalytic this compound even without an external reducing agent. capes.gov.br Mechanistic studies on the reaction between ynamines and azides catalyzed by Cu(OAc)₂ revealed a dual catalytic cycle. ed.ac.ukacs.org In this system, a Glaser-Hay coupling of the ynamine occurs first, which produces the Cu(I) species necessary to catalyze the azide-alkyne cycloaddition. ed.ac.ukacs.org The use of chelating azides, such as 2-picolylazide, has been shown to significantly accelerate the reaction rate, which is attributed to the azide's ability to chelate Cu(II) and facilitate its reduction to the highly catalytic Cu(I) species. capes.gov.brmdpi.com
This compound serves as an inexpensive and versatile catalyst for the N-alkylation of poorly nucleophilic amines, such as aromatic amines and sulfonamides, using primary alcohols as the alkylating agents. researchgate.net This process operates via a "hydrogen autotransfer" or "borrowing hydrogen" mechanism.
DFT calculations have elucidated a three-step catalytic cycle for the Cu(OAc)₂-catalyzed N-alkylation of amino derivatives with primary alcohols. figshare.comacs.orgresearchgate.net
Alcohol Oxidation: The cycle begins with the copper-catalyzed oxidation of the primary alcohol to the corresponding aldehyde, generating a copper hydride species. figshare.comacs.orgacs.org This step is often facilitated by a base, such as KOtBu, which is necessary for the generation of the active catalyst from Cu(OAc)₂. researchgate.netfigshare.comacs.org
Imine Formation: The aldehyde produced in situ undergoes condensation with the amine to form an imine intermediate. figshare.comacs.org
Imine Reduction: The copper hydride species then reduces the imine to yield the final N-alkylated secondary amine product. This step regenerates the active copper catalyst, allowing the cycle to continue. figshare.comacs.org
Thermodynamically, the imine reduction is significantly downhill and acts as the driving force for the entire transformation. figshare.comresearchgate.net
| Reaction Type | Reactants | Catalyst System | Product Type | Key Mechanistic Feature |
| Azide-Alkyne Cycloaddition | Organic Azide (B81097) + Terminal Alkyne | Cu(OAc)₂ (+/- reducing agent) | 1,4-Disubstituted 1,2,3-Triazole | In situ formation of Cu(I) which catalyzes the cycloaddition. organic-chemistry.orged.ac.uk |
| N-Alkylation | Aniline + Primary Alcohol | Cu(OAc)₂ / KOtBu | Secondary Amine | Hydrogen autotransfer process involving alcohol oxidation, imine formation, and imine reduction. figshare.comacs.org |
Alkene Amination and Aminooxygenation
This compound is a versatile promoter and catalyst for the intramolecular difunctionalization of alkenes, leading to the formation of valuable nitrogen-containing heterocyclic compounds. nih.gov These reactions, including amination and aminooxygenation, involve the simultaneous addition of a nitrogen atom and another heteroatom or a carbon group across a double bond.
The scope of copper(II)-catalyzed aminooxygenation has been expanded to include N-aryl-2-allylanilines. nih.gov In a notable divergence from typical outcomes, treating N-phenyl-2-allylaniline with a stoichiometric amount of this compound in dimethylformamide (DMF) resulted in aminoacetoxylation products, preferentially forming the 6-membered tetrahydroquinoline ring system over the 5-membered dihydroindoline. nih.gov However, when the reaction conditions were shifted to be catalytic, utilizing manganese dioxide as a stoichiometric oxidant, the expected intramolecular carboamination product was obtained. nih.gov This highlights the critical influence of reaction conditions on the final product.
Mechanistic studies suggest that these transformations can proceed through a syn-aminocupration step, which is believed to be rate-determining. nih.gov This step generates an unstable alkyl-copper(II) species that can undergo homolysis of the copper-carbon bond, leading to a primary carbon radical. nih.gov The fate of this radical intermediate determines the final product, which can be influenced by the presence of other reagents. For instance, in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), trapping of the radical is rapid, leading to aminooxygenation products. nih.gov
A key challenge in these reactions has been the incompatibility with substrates containing medicinally relevant N-heterocycles. rsc.orgrsc.org Recent advancements have employed a cooperative ligand-substrate catalyst activation strategy to develop an aerobic, copper-catalyzed alkene aminooxygenation method that demonstrates broad tolerance for β,γ-unsaturated carbamates bearing aromatic azaheterocycle substitutions. rsc.orgrsc.org While this compound was effective, a slight improvement in yield was observed with copper(I) thiophene-2-carboxylate (B1233283) (CuTC) in some cases. rsc.orgrsc.org
Table 1: Influence of Copper Source on Alkene Aminooxygenation
| Copper Source | Additive | Yield (Product 2a) | Yield (Product 3a) | Reference |
|---|---|---|---|---|
| Cu(OAc)₂ (5 mol%) | None | 50% | 13% | rsc.org |
| Cu(EH)₂ (5 mol%) | None | 54% | 15% | rsc.org |
| CuTC (5 mol%) | None | 59% | 14% | rsc.org |
This table illustrates the yield of different products in an alkene aminooxygenation reaction based on the copper catalyst used. rsc.org
Phosphorylation Reactions (C-P Coupling)
Copper-catalyzed cross-coupling reactions are an effective method for forming carbon-phosphorus (C-P) bonds, which are crucial for synthesizing a wide range of organophosphorus compounds. researchgate.netorganic-chemistry.org While palladium catalysts are more common, copper-based systems present a less explored but valuable alternative. researchgate.net Copper catalysts have been used to couple various phosphorus-containing nucleophiles with organic electrophiles.
One of the first applications of copper in this context was as a co-catalyst with palladium, which allowed phosphorylation of aryl iodides to proceed at low temperatures (≤0 °C). beilstein-journals.org More recently, methods have been developed that use copper as the primary catalyst. For instance, a mild and efficient method for the synthesis of aryl phosphonates involves the copper-catalyzed addition of H-phosphonate dialkyl esters to boronic acids. acs.org This reaction proceeds effectively using a Cu₂O/1,10-phenanthroline (B135089) catalytic system. acs.org
Copper catalysts are also effective for the aerobic oxidative coupling of terminal alkynes with H-phosphonates, yielding alkynylphosphonates in high yields. organic-chemistry.org In one protocol, Cu₂O is used as the catalyst in acetonitrile (B52724) under air, without the need for a base or other additives. organic-chemistry.org This method is compatible with a wide array of functional groups on the alkyne starting material. organic-chemistry.org Another approach uses CuSO₄·5H₂O as an efficient catalyst for the coupling of terminal alkynes with H-phosphonates. researchgate.net
Oxidation Reactions
This compound is a prominent catalyst in various oxidation reactions, leveraging the accessible redox states of copper (Cu(I), Cu(II), and Cu(III)). rsc.orgnih.gov It facilitates the oxidation of diverse substrates, often using environmentally benign oxidants like molecular oxygen. rsc.orgnih.gov
Alcohol Oxidation
The catalytic aerobic oxidation of alcohols to aldehydes and ketones is a fundamentally important transformation in synthetic chemistry. rsc.org this compound, often in conjunction with other reagents, serves as an effective catalyst for this process. Inspired by copper-containing enzymes like galactose oxidase, numerous copper-based catalytic systems have been developed for alcohol oxidation using molecular oxygen as the terminal oxidant. rsc.org
One-pot tandem reactions, such as the oxidative amidation of benzylic alcohols, can be catalyzed by heterogeneous catalysts derived from this compound. nih.gov In one study, a catalyst comprising copper(II) supported on metformin-graphitic carbon nitride nanosheets demonstrated high activity for the tandem oxidative amidation of various benzylic alcohols to their corresponding amides in good to excellent yields. nih.gov The reaction was optimized using tert-butyl hydroperoxide (TBHP) as the oxidant. nih.gov
The combination of a copper catalyst with TEMPO is a well-established system for alcohol oxidation. rsc.orgorganic-chemistry.org The proposed mechanism involves the formation of a copper(II)–piperidinoxyl complex, which reacts with the alcohol. A subsequent reaction with another TEMPO molecule abstracts a hydrogen atom, yielding the carbonyl product. rsc.org
Dehydrogenation Processes
This compound also catalyzes dehydrogenation reactions, where it can act as a dinuclear copper catalyst for two-electron transfer steps. researchgate.net A detailed kinetic study of the aerobic dehydrogenation of chelating aromatic secondary amines revealed a dual role for the acetate ion. researchgate.net It acts as both a bridging ligand for the dinuclear copper center and as a base in the turnover-limiting C–H bond cleavage step. researchgate.net The initial this compound exists in a dimeric form, [Cu₂(OAc)₄(H₂O)₂], which is EPR-silent in solution. researchgate.net The chemoselectivity of this reaction for chelating amines provides a unique system for mechanistic investigation. researchgate.net
In the dehydrogenation of ethanol (B145695) to produce ethyl acetate and acetaldehyde, copper-based catalysts are also employed. researchgate.net Studies on the deactivation of a Cu-Cr catalyst showed that the catalytic activity is linked to the oxidation state of copper and chromium. researchgate.net Deactivation was attributed to changes in the oxidation state via hydrogen self-reduction and the formation of coke on the active sites over time. researchgate.net
Heterogeneous Catalysis
To overcome challenges associated with homogeneous catalysis, such as catalyst separation and recycling, this compound is often immobilized on solid supports. This heterogenization combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. mdpi.com
Immobilization Techniques for this compound Catalysts
Various techniques have been developed to immobilize this compound or its derivative complexes onto different support materials. The choice of support and immobilization strategy is crucial for the stability and reactivity of the resulting heterogeneous catalyst. mdpi.com
One common approach involves the covalent attachment of a copper complex to the support. For example, a copper(II) complex was immobilized onto a mesoporous carbonaceous material (Starbon®) by first functionalizing the support surface and then covalently attaching the complex. mdpi.com Another method involves synthesizing a functionalized support and then coordinating it with the metal salt. A 3-(2-aminoethylamino)propyl-functionalized MCM-41 was prepared and subsequently reacted with this compound to create an immobilized complex, [MCM-41-2N-Cu(OAc)₂]. researchgate.net This catalyst proved highly efficient for the tandem oxidative annulation of amidines and methylarenes and could be recycled at least eight times with consistent activity. researchgate.net
Biodegradable supports like cellulose (B213188) have also been used. ijcce.ac.ir In one preparation, 1,4-diazabicyclo[2.2.2]octane (DABCO) was supported on cellulose, which was then coordinated with this compound in acetone. ijcce.ac.ir The resulting Cell-DABCO-Cu catalyst was used for the green synthesis of 2H-indazolo[1,2-b]phthalazine-triones and could be reused for five cycles without significant loss of activity. ijcce.ac.ir The amount of copper in this catalyst was determined by ICP-AES to be 68 µmol per gram. ijcce.ac.ir
Table 2: Examples of Immobilized this compound Catalysts
| Support Material | Immobilization Method | Application | Reusability | Reference |
|---|---|---|---|---|
| MCM-41 | Covalent attachment via functionalization with 3-(2-aminoethylamino)propyltrimethoxysilane followed by reaction with Cu(OAc)₂ | Tandem oxidative annulation | At least 8 cycles | researchgate.net |
| Cellulose | Coordination with DABCO-functionalized cellulose | Synthesis of 2H-indazolo[1,2-b]phthalazine-triones | At least 5 cycles | ijcce.ac.ir |
| Starbon® (mesoporous carbon) | Covalent attachment of a CudiolPhBox complex | Kinetic resolution of hydrobenzoin | Reusable with loss of yield and enantioselectivity | mdpi.com |
This table summarizes various support materials and methods used for immobilizing this compound catalysts for different applications. mdpi.comresearchgate.netijcce.ac.ir
Nanoparticle-Based Copper Catalysts
This compound serves as a versatile precursor for the synthesis of copper and copper oxide (CuO) nanoparticles (NPs), which are valued for their high surface area and catalytic activity. medcraveonline.com Various synthesis methodologies have been developed to control the size, morphology, and stability of these nanoparticles, directly influencing their catalytic efficacy.
Common synthesis techniques include thermal decomposition, wet chemical reduction, and microwave-assisted methods. For instance, copper nano/microparticles can be synthesized by the thermal decomposition of this compound monohydrate in octadecene, using stearic acid as a capping agent and 1-octadecanol as a mild reducing agent. nih.gov Another approach involves the calcination of a mixture of this compound and orange peel powder, which yields CuO nanoparticles with leaf-like and irregular plate morphologies. tandfonline.com A simple wet chemical reduction route using a reducing agent like sodium borohydride (B1222165) or L-ascorbic acid can also produce highly stable and well-dispersed spherical CuNPs. medcraveonline.commdpi.com Furthermore, CuO nanoparticles have been prepared from this compound by heating in aqueous ethylene (B1197577) glycol in a microwave oven. thieme-connect.com
These nanoparticle catalysts, derived from this compound, are effective in a range of organic transformations. CuO NPs have demonstrated high efficiency in promoting the condensation of 1,3-dicarbonyl compounds with primary amines to produce β-enaminones. thieme-connect.com this compound supported on various materials, such as cellulose acetate or magnetite/silica (B1680970) nanoparticles, has been used to create robust, heterogeneous catalysts. rsc.orgmdpi.com These supported catalysts are particularly effective for azide-alkyne cycloaddition (CuAAC) "click" reactions to synthesize 1,2,3-triazoles, often in green solvents like water and with the advantage of being easily recoverable and reusable. rsc.orgmdpi.comnih.gov The catalytic activity for triazole synthesis has been shown to be higher for this compound compared to other copper(II) salts like CuSO₄, CuCl₂, and Cu(NO₃)₂ when supported on Fe₃O₄/SiO₂ NPs. rsc.org
Table 1: Synthesis of Nanoparticles from this compound
| Precursor | Synthesis Method | Nanoparticle Type | Size/Morphology | Catalytic Application | Reference |
|---|---|---|---|---|---|
| This compound monohydrate | Thermal Decomposition | Cu nano/microparticles | ~87 ± 19 nm (avg. min. Feret's diameter) | - | nih.gov |
| This compound | Calcination with orange peel powder | CuO | 54 nm (avg. length nanoleaves) | Cytotoxicity studies | tandfonline.com |
| This compound | Microwave-assisted | CuO | - | β-Enaminone synthesis | thieme-connect.com |
| This compound / 2-aminobenzenthiol complex | Immobilization on Fe₃O₄/SiO₂ NPs | Supported Cu(II) complex | 5-10 nm | 1,2,3-Triazole synthesis | rsc.org |
| This compound | Wet chemical reduction | Cu | ~37 nm (spherical) | Antibacterial agent | mdpi.com |
Mechanistic Studies of Catalytic Cycles
Understanding the reaction mechanism is crucial for optimizing reaction conditions and expanding the utility of this compound in catalysis. Studies often focus on identifying the true catalytic species, determining reaction kinetics, and elucidating the roles of ligands and intermediates.
While this compound is used as the pre-catalyst, the catalytically active species in many reactions is identified as copper(I). nih.gov The Cu(II) species is reduced in situ to Cu(I) to initiate the catalytic cycle. This reduction can occur through several pathways depending on the reaction components.
In the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the terminal alkyne can act as the reducing agent. nih.gov The oxidative homocoupling of the alkyne (a Glaser-Hay coupling) produces a diyne byproduct and generates the necessary Cu(I) species. nih.goved.ac.uk In alcoholic solvents like methanol (B129727), solvent oxidation can also serve as the induction pathway for converting Cu(II) to the catalytic Cu(I) species. nih.gov Similarly, in the Eglinton reaction, which couples terminal alkynes to form 1,3-diynes, the reaction proceeds through copper(I) acetylide intermediates that are generated in situ. These acetylides are then oxidized by this compound. wikipedia.org
In other reactions, such as the oxidative cyclization of carboxylic acids, a transient benzylic radical intermediate reduces Cu(II) to Cu(I), which is then re-oxidized to Cu(II) by an oxidant like potassium persulfate to complete the catalytic cycle. rsc.orgrsc.org The ability to generate the active Cu(I) catalyst from the more stable and readily available Cu(II) acetate without an external reducing agent is a significant advantage of these systems. mdpi.com
For example, in the chelation-assisted, copper(II)-accelerated azide-alkyne cycloaddition (AAC) in methanol, the reaction was found to be first-order in the alkyne and second-order in Cu(OAc)₂ (at catalytic levels), suggesting the involvement of two copper centers in the catalysis. nih.gov In contrast, the azide showed a fractional order, indicating saturation kinetics. nih.gov In the aerobic oxidation of aldehydes to nitriles, the reaction showed a first-order dependency on the aldehyde substrate. nih.gov
A study on the aerobic dehydrogenation of chelating aromatic secondary amines found that the reaction rate depends on the concentrations of the amine substrate, copper(II), and the acetate counterion. researchgate.net In the aerobic oxidative methoxylation of arylboronic esters, the reaction showed a half-order dependence on the Cu(II) concentration, which shifted to first-order upon the addition of acetic acid or sodium acetate. nih.gov These varied kinetic profiles highlight that the mechanistic details are highly dependent on the specific reaction system.
Table 2: Determined Reaction Orders in this compound Catalyzed Reactions
| Reaction | Component | Reaction Order | Solvent | Reference |
|---|---|---|---|---|
| Chelation-Assisted AAC | Alkyne | 1 | Methanol | nih.gov |
| Chelation-Assisted AAC | Chelating Azide | 0.4 (Fractional) | Methanol | nih.gov |
| Chelation-Assisted AAC | Cu(OAc)₂ | 2 | Methanol | nih.gov |
| Aerobic Oxidation of Aldehydes | Aldehyde | 1 | DMSO | nih.gov |
| Hydrogenation of Dichromate | Hydrogen (partial pressure) | 1 | Aqueous | cdnsciencepub.com |
| Hydrogenation of Dichromate | Dichromate | 0 | Aqueous | cdnsciencepub.com |
| Oxidative Methoxylation of Arylboronic Ester | Cu(OAc)₂ | 0.5 | Methanol | nih.gov |
| Oxidative Methoxylation of Arylboronic Ester | Cu(OAc)₂ (with added AcOH) | 1 | Methanol | nih.gov |
| Hydroamination of Styrene (B11656) | Substrate | 0 (Overall) | - | acs.org |
The acetate ligand is not merely a spectator counterion; it often plays multiple crucial roles throughout the catalytic cycle. Mechanistic studies have revealed its function as a bridging ligand, an internal base, and a participant in stabilizing key intermediates. researchgate.netacs.org
In the aerobic dehydrogenation of certain amines, kinetic evidence suggests that acetate acts as both a bridging ligand in a dinuclear copper catalytic center to facilitate two-electron transfer, and as a base in the turnover-limiting C-H bond cleavage step. researchgate.net The ability of acetate to form dimeric this compound structures, often described as a paddlewheel, can influence the nature of the active species, sometimes favoring dinuclear catalytic pathways. researchgate.netrsc.org In some oxidation reactions, the presence of electron-donating acetate ions is thought to increase the stabilization of reactive catalytic intermediates, thereby enhancing catalytic efficiency compared to systems with other ligands. nih.govd-nb.info Furthermore, in certain palladium-catalyzed reactions, the acetate ligand has been shown to create a binding pocket for a reagent like acetic acid, enhance its nucleophilicity, and act as a proton shuttle to facilitate catalyst regeneration. acs.org
Several this compound-catalyzed reactions proceed through mechanisms involving radical intermediates. The copper catalyst can participate in both the generation of radicals and their subsequent transformations.
A well-documented example is the copper-catalyzed oxidative cyclization of carboxylic acids, where a sulfate radical anion (SO₄˙⁻), generated from potassium persulfate, abstracts a hydrogen atom to form a carbon-centered radical. rsc.orgrsc.org This radical is then oxidized by Cu(II) to a carbocation, with concomitant reduction to Cu(I). rsc.orgrsc.org In other systems, radical formation occurs via homolysis of a copper-element bond. For instance, in intramolecular alkene amination reactions, an organocopper(II) intermediate formed via aminocupration can undergo homolysis of the C-Cu(II) bond to yield a primary carbon radical, which then continues the reaction cascade. nih.gov Similarly, the reaction of N-alkylamidines catalyzed by Cu(OAc)₂ can be initiated by the formation of an amidinyl radical through the homolysis of an N-Cu bond. rsc.org this compound has also been used in the synthesis of tert-butyl perbenzoates from phenylacetonitriles, a process that involves radical intermediates. beilstein-journals.org
Role of Acetate Ligands in Catalysis
Stereoselective Catalysis
This compound, often in combination with chiral ligands, serves as an effective catalyst for a variety of stereoselective transformations. These methods are crucial for the synthesis of chiral molecules with high enantiomeric or diastereomeric purity.
One notable application is the substrate-controlled stereoselective semi-reduction of alkynes to either (Z)- or (E)-alkenes, using methanol as the hydrogen source. acs.orgnih.gov The stereochemical outcome is dependent on the structure of the alkyne substrate. This compound has also been employed in the regio- and stereoselective borylation-protodeboronation of 1,3-diynes to access (Z)-1,3-enynes with high selectivity. acs.orgresearchgate.net In these reactions, a this compound/Xantphos system efficiently installs hydrogen and a boryl group in a cis fashion. acs.orgresearchgate.net
In the realm of asymmetric catalysis, Cu(OAc)₂ is used as a pre-catalyst for CuH-catalyzed reactions. For example, in the asymmetric hydroamination of olefins, a combination of Cu(OAc)₂, a chiral phosphine (B1218219) ligand like (S)-DTBM-SEGPHOS, and a silane (B1218182) reducing agent generates the active chiral CuH catalyst, leading to chiral amines with high enantioselectivity. acs.org Similarly, Cu(OAc)₂ has been used with chiral ligands for asymmetric Henry reactions, achieving high yields and enantioselectivity (up to 94.6% ee). researchgate.net Its effectiveness in these reactions is sometimes attributed to its high efficiency in forming chelates with the chiral ligands compared to other copper salts. researchgate.net
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a central computational method for studying transition metal complexes like copper(II) acetate (B1210297) due to its balance of computational cost and accuracy.
DFT calculations are instrumental in elucidating the electronic structure of copper(II) acetate and its derivatives. Studies have investigated the nature of the Cu-Cu bond in the dimeric structure of cupric acetate monohydrate. These calculations have shown that the Cu 3dx2-y2 orbitals are strongly bonded with the acetate groups. researchgate.netuni-muenchen.de One key finding from DFT is the importance of the super-exchange interaction, where the acetate ligands mediate the magnetic coupling between the two copper centers, rather than a direct overlap of Cu-Cu δ-type orbitals in the singlet ground state. researchgate.netuni-muenchen.de
The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the reactivity of the complex. acs.org In the triplet state of the dimer, the two Cu 3dx2-y2 orbitals form a symmetrical combination in the HOMO, while in the next HOMO (NHOMO), they form an anti-symmetrical combination. uni-muenchen.de This analysis reveals that the spin correlation extends to the acetate groups, highlighting their active role in the electronic structure. uni-muenchen.de Natural Bond Orbital (NBO) analysis further quantifies the charge distribution, showing the transfer of negative charge from ligands to the copper(II) ion, which is crucial for understanding the complex's reactivity. scribd.comresearchgate.net
Hybrid DFT calculations have also been used to study the electronic structure of related systems, demonstrating that on-site electron correlations significantly affect the ground state nature and band gap. aps.org
DFT is extensively used to model reaction pathways involving this compound, particularly in its role as a catalyst. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire catalytic cycle.
For instance, in the Cu(OAc)₂-catalyzed N-alkylation of amino derivatives with primary alcohols, DFT calculations revealed a three-step mechanism. acs.orgfigshare.comresearchgate.net The process involves:
Cu-catalyzed alcohol oxidation to an aldehyde and a copper hydride species. acs.orgfigshare.comresearchgate.net
Aldehyde-amine condensation to form an imine. acs.orgfigshare.comresearchgate.net
Imine reduction to the final N-alkylated amine, regenerating the active catalyst. acs.orgfigshare.comresearchgate.net
Similarly, the mechanism of the this compound-mediated Eglinton oxidative homocoupling of terminal alkynes has been modeled. ub.edu The results indicate that the reaction proceeds through the dimerization of copper(II) alkynyl complexes followed by a bimetallic reductive elimination, rather than involving free alkynyl radicals as previously thought. ub.edu DFT calculations showed that the coordination of the alkyne to the copper center enhances the C-H bond's acidity, facilitating its activation by the acetate ligand. ub.edu
| Reaction Step | Transition State | Calculated Free Energy Barrier (kcal/mol) | Description |
|---|---|---|---|
| Proton Transfer (Alcohol Oxidation) | O2TS1o | 8.9 | Proton transfer from the alcohol to the acetate ligand. |
| Hydride Transfer (Alcohol Oxidation) | O2TS2o | 14.8 | Transfer of a hydride from the alcohol's carbon to the copper center. |
| Hydride Transfer (Imine Reduction) | RTS1o | 22.5 | The turnover-frequency determining transition state (TDTS) for the catalytic cycle. |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict electronic absorption spectra (UV-Vis). Calculations on copper(II) complexes containing acetate ligands have shown good agreement between theoretical and experimental spectra, aiding in the correct assignment of electronic transitions. acs.orgmdpi.com For example, TD-DFT calculations on a binuclear copper(II) complex showed that the experimental absorption maximum at 566 nm corresponded to calculated transitions at 562.0 nm and 561.6 nm. mdpi.com
DFT calculations have also been used to reinterpret the spectra of cupric acetate monohydrate. uni-muenchen.de It was shown that the weak visible band and a strong UV band arise from configuration interactions between σ-σ* transitions of the Cu-O bonds, correcting earlier assignments that attributed them solely to d-d transitions. uni-muenchen.de
Furthermore, DFT is used to calculate vibrational frequencies, providing theoretical infrared (IR) spectra. Comparing these calculated spectra with experimental FTIR data helps to confirm proposed structures, for instance by verifying the coordination mode of the acetate group (monodentate vs. bidentate). scielo.org.mxfrontiersin.org Shifts in the calculated vibrational frequencies of C=O and C=N groups upon coordination to the Cu(II) center correlate well with experimental observations. acs.org
| Method | λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| Experimental | 566 | - | - |
| TD-DFT Calculated | 562.0 | 0.0019 | HOMO -> LUMO+1 (48%) |
| TD-DFT Calculated | 561.6 | 0.0016 | HOMO-1 -> LUMO (49%) |
A fundamental application of DFT is the optimization of molecular geometries. This process finds the lowest energy arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles. For this compound and its complexes, these calculations provide an idealized, gas-phase or solvent-modeled structure that can be compared with experimental data, typically from single-crystal X-ray diffraction. rsc.orgresearchgate.net
In numerous studies, the geometries of copper(II) complexes with acetate ligands, optimized using DFT, show good agreement with their experimentally determined crystal structures. mdpi.comscielo.org.mxrsc.org For example, in a study of dinuclear copper(II) complexes containing both acetate and methacrylate (B99206) ligands, the calculated structures corresponded well to the distorted square pyramidal geometries observed via X-ray analysis. researchgate.net The calculated Cu-O bond length for a monodentate acetate ligand was found to be approximately 1.93 Å, which is comparable with reported experimental values. scielo.org.mx This structural validation confirms that the chosen level of theory is appropriate for describing the system, lending confidence to other calculated properties like energies and electronic structure. rsc.org
| Bond | Calculated (DFT) | Experimental (X-ray) |
|---|---|---|
| Cu-O(acetate bridge) | 1.979 | 1.961 |
| Cu-O(acetate bridge) | 1.985 | 1.970 |
| Cu-O(methacrylate) | 1.968 | 1.949 |
| Cu-N(diamine) | 2.041 | 2.008 |
| Cu-N(diamine) | 2.045 | 2.012 |
Prediction of Spectroscopic Properties
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior and interactions of this compound in various environments, particularly in solution. These simulations model the motions of atoms and molecules over time, providing insights into structural dynamics, solvation, and ion pairing.
MD simulations have been used to investigate the binding of divalent cations, including Cu(II), with acetate in aqueous solutions. rsc.org These studies, often guided by spectroscopic data like Raman spectroscopy, help to characterize the different coordination modes (e.g., monodentate, bidentate) of the acetate ion to the copper center and the structure of the surrounding water molecules. rsc.org
Quantum Chemical Descriptors and Reactivity Indices
From the output of DFT calculations, various quantum chemical descriptors can be derived to quantify the global reactivity of a molecule like this compound. These indices provide a theoretical framework for understanding and predicting chemical behavior. frontiersin.org Key descriptors include:
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller gap generally implies higher reactivity. acs.orgfrontiersin.org
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as half the HOMO-LUMO gap (η = (ELUMO - EHOMO)/2). acs.orgfrontiersin.org
Global Softness (σ): The reciprocal of hardness (σ = 1/η). Higher softness correlates with higher reactivity. frontiersin.org
Electronegativity (χ): The power of an atom or molecule to attract electrons. acs.orgfrontiersin.org
Electrophilicity Index (ω): A measure of the energy stabilization when a system acquires additional electronic charge. It quantifies the electrophilic nature of a species. acs.orgscirp.org
These descriptors are used to relate the structure and stability of copper(II) complexes to their biological or catalytic activity. frontiersin.org For example, a higher electrophilicity index for a copper complex compared to its constituent ligands suggests it has a greater affinity for accepting electrons, which can be crucial for its catalytic function. frontiersin.org These descriptors have been combined with machine learning models to predict the catalytic reactivity of cupric species in reactions like hydrogen atom transfer, demonstrating their predictive power. rsc.org
| Parameter | Symbol | Formula | Calculated Value |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -5.961 |
| LUMO Energy | ELUMO | - | -3.666 |
| Energy Gap | ΔE | ELUMO - EHOMO | 2.295 |
| Electronegativity | χ | -½(EHOMO + ELUMO) | 4.814 |
| Chemical Hardness | η | ½(ELUMO - EHOMO) | 1.148 |
| Global Softness | σ | 1/η | 0.871 |
| Electrophilicity Index | ω | μ²/2η (where μ = -χ) | 10.101 |
Applications in Advanced Materials Science
Fabrication of Nanomaterials
Copper(II) acetate (B1210297) serves as a fundamental building block for a variety of nanomaterials, owing to its solubility and reactivity under various synthesis conditions. It is a preferred copper source for creating both single-component copper oxide nanostructures and more complex bimetallic and composite systems.
The synthesis of copper(II) oxide (CuO) nanostructures with controlled morphology is critical for their application in catalysis, sensing, and energy storage. Copper(II) acetate is frequently used as the precursor in diverse synthesis methods to achieve specific shapes and sizes.
Different synthesis techniques utilizing this compound yield a variety of nanostructure morphologies. For instance, the hydrolysis of this compound in 1,4-butanediol (B3395766) via a polyol method produces quasi-prismatic microaggregates of CuO nanoparticles. mdpi.com This process results in a pure monoclinic tenorite phase of CuO. mdpi.com Sonochemical methods, which employ high-intensity ultrasound, can produce quasi-spherical microarchitectures or long straw-like structures depending on the reducing agent used alongside this compound. jmaterenvironsci.com Another approach involves the simple calcination of a mixture of this compound and orange peel powder, which has been shown to produce CuO nanostructures with leaf-like and irregular plate morphologies. tandfonline.com In droplet flow reactors, varying the concentration of aqueous this compound droplets reacting with sodium hydroxide (B78521) can tune the resulting nanoparticles from needle-like to plate-like structures. unh.edu
| Synthesis Method | Co-reagents/Solvents | Resulting CuO Nanostructure | Average Size | Source(s) |
| Polyol Method | 1,4-butanediol | Quasi-prismatic microaggregates | ~8.7 nm crystallites | mdpi.com |
| Calcination | Orange peel powder | Leaf-like and irregular plates | ~54 nm length (leaves) | tandfonline.com |
| Sonoelectrochemical | Sodium hydroxide, Glucose, PVP | Dispersed, homogeneous nanoparticles | ~30 nm crystallites | aip.org |
| Droplet Flow Reactor | Acetic acid, Sodium hydroxide, 1-octanol | Needle-like and plate-like particles | Variable with concentration | unh.edu |
This compound is also a key precursor in the synthesis of bimetallic nanoparticles, where the combination of copper with other metals leads to synergistic properties beneficial for catalysis and other applications. These materials combine the properties of two distinct metals, often resulting in enhanced catalytic activity or stability compared to their monometallic counterparts. troindia.in
For example, CuPd bimetallic nanocomposites can be synthesized from a mixture of this compound and palladium(II) acetate in ethylene (B1197577) glycol, followed by chemical reduction. mdpi.com This process yields spherical bimetallic CuPd particles with an average diameter of approximately 4.47 nm. mdpi.com Similarly, air-stable Copper-Silver (Cu-Ag) bimetallic nanoparticles have been synthesized using this compound and silver citrate (B86180) as metal precursors. troindia.in Furthermore, this compound can be used to create composite materials. Copper nanoparticles supported on nitrogen-rich copolymeric microsheets have been prepared by suspending the sheets in a solution of this compound, followed by sonication and reduction with hydrazine (B178648) hydrate. acs.org The nitrogen in the polymer support enhances the interaction with the copper nanoparticles. acs.org
Copper Oxide Nanostructures (e.g., Flakes, Microspheres)
Graphene Synthesis via Chemical Vapor Deposition (CVD)
One of the most innovative applications of this compound is in the synthesis of high-quality graphene, a two-dimensional material with exceptional electronic and mechanical properties. Its role is particularly significant in transfer-free growth methods on dielectric substrates.
In the chemical vapor deposition (CVD) of graphene, this compound is not used as a traditional carbon source or a solid catalyst substrate. Instead, it is employed as a volatile, metal-containing species that facilitates the growth of high-quality, large-area graphene directly on insulating substrates like sapphire or quartz. oup.comresearchgate.net In a typical setup, this compound powder is heated independently upstream from the growth substrate. oup.com This process generates gaseous copper clusters that are continuously supplied to the reaction zone, aiding the growth process without direct contact as a bulk catalyst. eurekalert.org This method is advantageous as it avoids the cumbersome and often damaging transfer process required when graphene is grown on metal foils. researchgate.net The resulting graphene films show reduced multilayer density, improved electrical performance, and high purity, often being free of copper residues. oup.comoup.com
The use of this compound significantly improves the quality of CVD-grown graphene through a distinct gas-phase catalytic mechanism. The gaseous copper clusters, generated from the volatilization of this compound, act as highly effective catalysts for the decomposition of the carbon feedstock, such as methane (B114726) (CH₄). oup.comeurekalert.org
The key mechanisms are:
Reduced Activation Energy : The Cu clusters lower the activation energy required to break down methane molecules in the gas phase. oup.comeurekalert.org
Enhanced Decomposition : This leads to a more complete and efficient decomposition of the carbon precursor into highly dehydrogenated, active carbon species (CHₓ). oup.com
Suppression of Defects : By promoting the efficient decomposition of the carbon source, the formation of undesirable sp³ hybridized carbon and amorphous carbon impurities is suppressed. This, in turn, reduces the formation of multilayer flakes and structural defects in the graphene lattice. oup.comoup.com
This facilitation results in graphene films with superior properties compared to those grown without the assistance of this compound.
| Property | Graphene (with Cu(OAc)₂ assistance) | Graphene (without Cu(OAc)₂ assistance) | Source(s) |
| Carrier Mobility | Reaching 8500 cm² V⁻¹ s⁻¹ | Significantly lower | oup.com, researchgate.net |
| Multilayer Regions | Lower percentage of few/multilayer regions | Ample multilayer flakes | oup.com, oup.com |
| Optical Transmittance | ~97% at 550 nm | ~96% at 550 nm | researchgate.net |
| Surface Cleanness | Approximately 99% | Contains more surface contamination | acs.org, nih.gov |
This compound as a Facilitating Agent
Precursors for Functional Coatings and Films
This compound is a widely used precursor for creating functional thin films of copper oxides, such as copper(II) oxide (CuO) and copper(I) oxide (Cu₂O). These films are integral to various optoelectronic devices, including solar cells and photodetectors, due to their semiconducting and optical properties. scholarsresearchlibrary.comnih.gov
Sol-gel and spin-coating techniques commonly utilize this compound. scholarsresearchlibrary.com In a typical sol-gel process, this compound is dissolved in a solvent like isopropyl alcohol, often with additives such as diethanolamine (B148213) to enhance solubility and adhesion. scholarsresearchlibrary.comresearchgate.net The resulting solution is then deposited onto a substrate and heat-treated (annealed) to crystallize into a uniform copper oxide film. researchgate.net The number of coating layers and the annealing temperature can be adjusted to control the film's thickness, texture, and conductivity. scholarsresearchlibrary.com
Additionally, this compound has been successfully employed in Atomic Layer Deposition (ALD). In this technique, it is used with water vapor to deposit phase-pure, polycrystalline, and impurity-free Cu₂O thin films at temperatures between 180–220 °C. nih.govacs.org The ALD process allows for highly precise control over film thickness and can produce conformal coatings on complex structures, which has been demonstrated in the fabrication of photoconductor devices. acs.org
Development of Hybrid Materials
This compound is a versatile precursor in the fabrication of a diverse range of hybrid materials, which merge the properties of both organic and inorganic components. These materials are of significant interest due to their tunable characteristics and potential applications in various technological fields. The role of this compound in this context is primarily as a source of copper ions or as a catalyst for the formation of new structural motifs.
A notable application of this compound is in the synthesis of metal-organic frameworks (MOFs), which are crystalline porous materials composed of metal ions or clusters linked by organic ligands. semanticscholar.orgnih.gov These materials are renowned for their high porosity, large surface areas, and tunable chemical and physical properties. semanticscholar.org For instance, this compound has been utilized in the solvothermal synthesis of HKUST-1, a well-known MOF, where it serves as the copper(II) salt precursor. mdpi.com The choice of the copper salt precursor, including this compound, has been shown to significantly influence the morphology and physicochemical properties of the resulting MOF crystals. mdpi.com Research has demonstrated that the yield of HKUST-1 can be highest when using this compound compared to other copper salts like nitrate (B79036) or sulfate (B86663). mdpi.com The magnetic properties of some MOFs, such as the antiferromagnetic coupling in the bis-Cu(II) paddlewheels of HKUST-1, are also of fundamental interest. rsc.org
Another significant area where this compound is employed is in the creation of polymer-nanoparticle hybrid materials. acs.org In this context, this compound can be a precursor for the in-situ generation of copper nanoparticles (Cu NPs) or copper oxide nanoparticles (CuO NPs) within a polymer matrix. acs.org For example, Cu NPs have been prepared on cellulose (B213188) acetate polymer by the reduction of copper(II) complexes. acs.org The resulting hybrid materials can exhibit enhanced properties derived from the combination of the polymer's processability and the nanoparticles' catalytic or antimicrobial activities.
The sol-gel process is another common method for preparing hybrid materials where this compound is a key ingredient. scirp.orgresearchgate.net This technique allows for the synthesis of nanostructured materials at relatively low temperatures. For instance, nanostructured copper oxide thin films have been prepared from ethanolic solutions of this compound. researchgate.net The final composition and phase of the copper oxide (CuO or Cu₂O) can be controlled by the annealing temperature and atmosphere. researchgate.net Similarly, the sol-gel method has been used to prepare delafossite-structured p-type wide bandgap semiconductor thin films, such as CuYO₂, using this compound and yttrium(III) acetate as metal sources. scirp.org
Furthermore, this compound is instrumental in forming supramolecular metallogels. A novel supramolecular metallogel with semiconducting properties was synthesized at room temperature using this compound and isophthalic acid in a DMF medium. rsc.org This gel demonstrated mechanical robustness and potential for applications in microelectronic devices. rsc.org
Layered hybrid materials have also been synthesized using this compound as a starting material. For example, layered hydroxy copper acetate has been modified by grafting chiral ligands through an anion exchange reaction, leading to new organic-inorganic hybrid materials with interesting magnetic properties. asianpubs.org
The development of these hybrid materials often involves detailed characterization to understand their structure and properties. Techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and Fourier-transform infrared spectroscopy (FTIR) are routinely used to analyze the synthesized materials. scirp.orgrsc.orgasianpubs.org
Table of Research Findings on this compound in Hybrid Materials
| Hybrid Material Type | Precursors | Synthesis Method | Key Findings | Reference(s) |
| Metal-Organic Framework (HKUST-1) | This compound, 1,3,5-benzenetricarboxylic acid | Solvothermal | High yield compared to other copper salts; precursor affects morphology. | mdpi.com |
| Polymer-Nanoparticle Composite | This compound, cellulose acetate | Reduction of Cu(II) complexes | Formation of Cu NPs on the polymer support. | acs.org |
| Semiconductor Thin Film (CuYO₂) | This compound, Yttrium(III) acetate | Sol-gel | Formation of c-axis oriented delafossite (B1172669) structure with a wide bandgap. | scirp.org |
| Supramolecular Metallogel | This compound, Isophthalic acid | Room temperature gelation | Creation of a mechanically robust, semiconducting metallogel. | rsc.org |
| Layered Hybrid Material | Layered hydroxy copper acetate, 3,7-dimethyl-6-octenoic acid | Anion exchange | Grafting of organic ligands onto inorganic layers, modifying magnetic properties. | asianpubs.org |
| Nanostructured Copper Oxide Film | This compound | Sol-gel | Control over CuO or Cu₂O phase formation by annealing conditions. | researchgate.net |
Investigative Studies in Biochemical Systems in Vitro
Interactions with Biomolecules
DNA Intercalation and Structural Effects
Copper(II) acetate (B1210297) and its complexes have been the subject of numerous in vitro studies to elucidate their interactions with deoxyribonucleic acid (DNA). The primary mode of interaction is often suggested to be intercalation, where the copper complex inserts itself between the base pairs of the DNA double helix. This interaction is typically investigated using a variety of spectroscopic and biophysical techniques.
Studies on copper(II) complexes with ligands such as N-salicyl-β-amino alcohol Schiff bases, 1,10-phenanthroline (B135089), and 2,2'-bipyridine (B1663995) have demonstrated their ability to bind to calf-thymus DNA (CT-DNA), with intercalation being the proposed binding mechanism. nih.govresearchgate.net The binding affinity is often quantified by a binding constant (Kb). For instance, copper(II) complexes of chiral N-salicyl-β-amino alcohol Schiff bases showed significant interaction with DNA, although an increase in the molecular volume of the complex could hinder intercalation. scielo.org.mx Similarly, copper(II) complexes with 1,10-phenanthroline and 2,2'-bipyridine were found to interact with CT-DNA via intercalation. researchgate.net
The structural consequences of this binding can be significant. Intercalation typically leads to changes in the DNA's secondary structure, which can be observed as hypochromism (a decrease in absorbance) and a red shift in the UV-Vis absorption spectrum of the complex. rjpbcs.com Furthermore, the viscosity of the DNA solution is expected to increase upon the insertion of the complex between the base pairs. nih.govrjpbcs.com Circular dichroism spectroscopy can also reveal changes in the DNA's conformation upon complex binding. nih.gov
It's important to note that while intercalation is a common finding, other binding modes, such as groove binding or electrostatic interactions, may also occur depending on the specific copper complex and the experimental conditions. scielo.org.mx The nature of the ligands coordinated to the copper(II) ion plays a crucial role in determining the preferred mode of DNA interaction. rsc.org
Table 1: DNA Interaction Parameters of Various Copper(II) Complexes
| Complex | DNA Type | Binding Mode | Binding Constant (Kb) (M⁻¹) | Reference |
| [Cu(HL¹)CH₃COO] | CT-DNA | Non-intercalative | - | scielo.org.mx |
| [Cu(HL²)CH₃COO] | CT-DNA | Intercalation | - | scielo.org.mx |
| [Cu(HL³)CH₃COO] | CT-DNA | Non-intercalative | - | scielo.org.mx |
| Copper(II) complexes with 1,10-phenanthroline and 2,2'-bipyridine | CT-DNA | Intercalation | Varies by complex | researchgate.net |
| [Cu₂(1,4-tpbd)(OAc)₂(ClO₄)₂] | CT-DNA | Intercalation | - | nih.gov |
| [Cu(L)(imz)] | CT-DNA | Intercalation | ~10⁴ | acs.org |
Protein Binding and Conformational Changes
The interaction of copper(II) acetate and its derivatives with proteins, particularly serum albumins like bovine serum albumin (BSA), has been extensively studied to understand their transport and bioavailability in biological systems. These studies often reveal strong binding affinities, suggesting that proteins can act as carriers for copper complexes.
Copper(II) complexes have been shown to bind to BSA, and this interaction can lead to conformational changes in the protein. researchgate.net The binding can occur at specific sites on the protein, often involving amino acid residues with coordinating groups like histidine. analis.com.my For example, this compound has been shown to bind to the imidazole (B134444) ring of histidine and the carboxylate group of aspartic acid in tetrapeptides. analis.com.my
The binding of copper(II) to proteins can influence their structure and function. Studies on the prion protein (PrP) have demonstrated that copper(II) binding can occur at multiple sites, including the octarepeat region in the N-terminal domain. nih.govpnas.orgportlandpress.com This interaction is pH-dependent and can induce conformational changes in the protein. nih.govpnas.org While copper binding can lead to a more ordered structure in some protein regions, it doesn't necessarily induce a highly ordered structure throughout the entire N-terminal domain of the prion protein. portlandpress.com
The interaction between copper(II) ions and proteins can also affect the protein's susceptibility to proteolysis. While some studies suggested that copper(II) could induce a proteinase K-resistant conformation in the prion protein, further investigation revealed that this could be an artifact due to the direct inhibition of proteinase K activity by copper(II) ions. nih.gov
Table 2: Protein Binding Characteristics of Copper(II) Complexes
| Complex/Ion | Protein | Key Findings | Reference |
| Copper(II) complexes with 1,10-phenanthroline and 2,2'-bipyridine | Bovine Serum Albumin (BSA) | Strong binding affinity. | researchgate.net |
| This compound | Tetrapeptides (containing Histidine and Aspartic Acid) | Binds to imidazole ring of histidine and carboxylate of aspartic acid. | analis.com.my |
| Copper(II) | Prion Protein (PrP) | Binds to multiple sites, including the octarepeat region; pH-dependent binding and conformational changes. | nih.govpnas.org |
| Copper(II) | Proteinase K | Binds stoichiometrically and inhibits enzyme activity. | nih.gov |
Modulation of Biochemical Pathways
Enzyme Inhibition and Activation Mechanisms
Copper(II) ions are known to modulate the activity of various enzymes, acting as either inhibitors or activators depending on the specific enzyme and the surrounding biochemical environment. This modulation is often a consequence of the copper ion's ability to bind to essential functional groups within the enzyme's active site or at allosteric sites, leading to conformational changes that affect catalytic activity. wikipedia.org
This compound has been shown to inhibit several enzymes. It is a potent inhibitor of xanthine (B1682287) dehydrogenase. nih.gov Furthermore, copper can inhibit sulfhydryl group enzymes like glucose-6-phosphate 1-dehydrogenase and glutathione (B108866) reductase, which are crucial for protecting cells from oxidative damage. nih.gov The inhibitory mechanism often involves the binding of copper to sulfhydryl groups of cysteine residues or other key amino acids in the enzyme's active site. embrapa.br In the case of proteinase K, copper(II) ions have been demonstrated to bind stoichiometrically and abolish its activity. nih.gov
Conversely, copper(II) can also act as an enzyme activator. An interesting example is the acid phosphatase from the green algae Pseudokirchneriella subcapitata. In this case, copper(II) was found to increase the enzyme's activity. embrapa.br This activation was attributed to several factors, including protection of the enzyme against thermal inactivation, an increase in the enzyme-substrate affinity (a decrease in the Michaelis constant, Km), and a reduction in the activation energy of the reaction. embrapa.br
The dual role of copper as both an inhibitor and an activator highlights the complexity of its interactions within biochemical pathways. The specific effect observed depends on the enzyme's structure, the concentration of copper ions, and the presence of other molecules in the system.
Table 3: Effects of Copper(II) on Enzyme Activity
| Enzyme | Effect | Mechanism/Observation | Reference |
| Xanthine dehydrogenase | Inhibition | Potent inhibitor (Ki = 3.42 x 10⁻⁶ M). | nih.gov |
| Glucose-6-phosphate 1-dehydrogenase | Inhibition | Binds to sulfhydryl groups. | nih.gov |
| Glutathione reductase | Inhibition | Binds to sulfhydryl groups. | nih.gov |
| Proteinase K | Inhibition | Stoichiometric binding and abolition of activity. | nih.gov |
| Acid phosphatase (P. subcapitata) | Activation | Decreased Km and activation energy, increased thermal stability. | embrapa.br |
Redox Processes in Biological Contexts
The biological activity of this compound is intrinsically linked to its redox properties. The ability of the copper ion to cycle between the Cu(II) and Cu(I) oxidation states is a key feature in many biochemical processes. mdpi.comnih.gov This redox cycling allows copper complexes to participate in electron transfer reactions that are fundamental to various biological functions and also to their observed cytotoxic effects in some contexts. rsc.orgsci-hub.se
In a biological environment, the reduction of Cu(II) to Cu(I) can be facilitated by endogenous reducing agents such as glutathione (GSH) or ascorbic acid. nih.govnih.gov Once in the Cu(I) state, the ion can be re-oxidized back to Cu(II) by molecular oxygen, a process that can lead to the generation of reactive oxygen species (ROS). rsc.orgnih.gov This redox cycling is a central theme in the mechanism of action proposed for many copper-based compounds being investigated for therapeutic purposes. nih.gov
The redox potential of a copper complex, which is a measure of its tendency to be reduced or oxidized, is a critical determinant of its biological activity. nih.gov For a copper complex to undergo redox cycling under biological conditions, its Cu(II)/Cu(I) redox potential must fall within the "biological redox window". nih.gov The nature of the ligands coordinated to the copper ion can significantly influence this redox potential, thereby fine-tuning its biological reactivity. rsc.orgnih.gov For example, studies with copper(II) complexes of N,N,O-chelating ligands have shown that their redox potentials are within the biological range, enabling them to participate in redox cycling. nih.gov
The interaction of copper(II) with catecholamines also demonstrates its redox activity. Copper(II) can be reduced to Cu(I) by neurotransmitters like dopamine (B1211576), norepinephrine, and epinephrine, a process that can be enhanced in the presence of copper ions and may contribute to neuronal damage through the subsequent generation of ROS. researchgate.net
Reactive Oxygen Species (ROS) Generation Mechanisms
A significant consequence of the redox activity of copper(II) complexes in biological systems is the generation of reactive oxygen species (ROS). rsc.org ROS, such as superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are highly reactive molecules that can cause oxidative damage to cellular components, including DNA, proteins, and lipids. mdpi.comsci-hub.se
The primary mechanism for ROS generation by copper complexes involves the reduction of Cu(II) to Cu(I) by biological reductants like glutathione. nih.gov The resulting Cu(I) ion can then react with molecular oxygen (O₂) to produce a superoxide radical (O₂⁻) and regenerate Cu(II). rsc.orgnih.gov This superoxide radical can be a precursor for other ROS. rsc.org
The generated superoxide can dismutate to form hydrogen peroxide (H₂O₂). Subsequently, in a Fenton-like reaction, Cu(I) can react with H₂O₂ to produce the highly reactive hydroxyl radical (•OH). rsc.orgiwaponline.com This cascade of reactions, initiated by the redox cycling of copper, is a major pathway for copper-induced oxidative stress. rsc.orgmdpi.com
The ability of a copper complex to generate ROS is a key factor in its biological effects. nih.gov The generation of ROS is considered a primary mechanism for the DNA cleavage activity observed with many copper complexes. rsc.orgmdpi.com The oxidative damage to DNA and other biomolecules can ultimately lead to cell death, which is a basis for the investigation of copper complexes as potential anticancer agents. rsc.orgsci-hub.se Studies have shown that the presence of reducing agents can promote the Cu(II)/Cu(I) redox cycle, leading to the generation of ROS and subsequent degradation of target molecules. iwaponline.com
Mechanisms of Cell-Level Effects (Non-Clinical, In Vitro Mechanistic Focus)
In vitro investigative studies have provided critical insights into the cell-level effects of this compound and related copper(II) complexes. These non-clinical, mechanistic-focused studies explore how these compounds interact with and influence cellular machinery, signaling, and viability in controlled laboratory settings.
Investigation of Cellular Uptake and Localization
The efficacy of copper compounds is contingent on their ability to enter cells and accumulate in specific subcellular compartments. Studies utilizing isotopically labeled this compound, such as [64Cu]cupric acetate, have been instrumental in tracking its journey into and within the cell.
Research on human colorectal cell lines (HCT 116) demonstrated that [64Cu]copper acetate is internalized over time, reaching approximately 20% of the administered dose per milligram of protein within 24 hours. tandfonline.com The copper transporter 1 (hCtr1) is identified as a primary conduit for this uptake. tandfonline.com Once inside, the distribution of copper is not uniform. A significant finding is the differential nuclear localization based on the cell's p53 tumor suppressor protein status. In p53-positive cells (HCT 116 +/+), the nuclear uptake of 64Cu from copper acetate was substantially higher than in p53-negative cells (HCT 116 -/-). tandfonline.com This suggests that p53 may play a role in trafficking copper to the nucleus. tandfonline.com
Further studies on rat pancreatic tumor cells (AR42J) using [64Cu]cupric acetate as a control showed that after an initial uptake, the concentration of 64Cu within the nucleus decreased over a 24-hour period (from 20.6% to 5.4%). nih.gov In contrast, other copper radiopharmaceuticals showed increased nuclear localization over the same period, indicating that the specific chemical form of the copper compound dictates its subcellular kinetics. nih.gov Besides the nucleus, copper has also been shown to accumulate in mitochondria. nih.govmdpi.com The localization of copper within these critical organelles is significant, as it places the metal in proximity to vital targets like DNA and the respiratory chain machinery, which is central to its cytotoxic effects. nih.govtandfonline.com
Table 1: Nuclear Localization of 64Cu from [64Cu]Copper Acetate in HCT 116 Cell Lines This table illustrates the percentage of the total internalized dose of 64Cu that localizes to the nucleus over time in human colorectal cells with and without p53 expression.
| Time (hours) | Nuclear Localization in HCT 116 +/+ (p53 positive) (% ID/mg) | Nuclear Localization in HCT 116 -/- (p53 negative) (% ID/mg) |
| 1 | ~1.5 | ~1.0 |
| 4 | ~3.0 | ~1.5 |
| 24 | ~4.5 | ~2.0 |
| Data synthesized from findings reported in scientific literature. tandfonline.com |
Effects on Cell Signaling Pathways (In Vitro Models)
Copper(II) complexes, many of which are synthesized from this compound, exert profound effects on various intracellular signaling pathways that regulate cell proliferation, survival, and inflammation. mdpi.commdpi.comnih.gov A primary target is the Nuclear Factor-κB (NF-κB) signaling pathway, a critical regulator of inflammatory responses. mdpi.comnih.govplos.org
In vitro studies using macrophage-like cells (THP-1) have shown that certain copper(II) complexes can significantly suppress the activation of NF-κB induced by agents like lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNF-α). nih.govplos.orgresearchgate.net This inhibition can occur through multiple mechanisms, including preventing the degradation of the IκB inhibitor protein, which would otherwise release NF-κB to translocate to the nucleus. dovepress.com Fluorescence microscopy has visually confirmed that treatment with specific copper(II) complexes leads to decreased levels of NF-κB in the nucleus following LPS stimulation. mdpi.com By moderating NF-κB activity, these copper compounds can reduce the secretion of pro-inflammatory cytokines such as TNF-α. mdpi.comnih.gov
Other critical pathways affected include the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT pathways, which are central to cell growth and survival. mdpi.com
MAPK Pathways: Certain copper complexes have been found to activate pro-apoptotic MAPK pathways, such as p38/MAPK and JNK/MAPK. mdpi.com Activation of these pathways can increase the activity of executioner caspases, ultimately leading to programmed cell death. mdpi.com
PI3K/AKT Pathway: Conversely, the pro-survival PI3K/AKT pathway is often inhibited by copper complexes. mdpi.com Blocking this pathway disrupts signals that promote cell growth and suppress apoptosis. mdpi.com
The modulation of these signaling cascades highlights a multi-pronged approach by which copper compounds can disrupt cancer cell homeostasis, shifting the balance from survival and proliferation towards apoptosis. mdpi.comiiarjournals.org
Table 2: Summary of In Vitro Effects of Copper(II) Complexes on Key Signaling Pathways This table summarizes the observed effects of various copper(II) complexes on major cellular signaling pathways in vitro.
| Signaling Pathway | Observed Effect | Cell Model Example | Reference(s) |
| NF-κB | Inhibition of activation; Decreased nuclear translocation | THP-1 Macrophages | mdpi.comnih.gov |
| PI3K/AKT | Inhibition | HeLa Cells | mdpi.com |
| p38/MAPK | Activation | HeLa Cells | mdpi.com |
| JNK/MAPK | Activation | HeLa Cells | mdpi.com |
| The specific copper complexes studied were often derivatives synthesized from various precursors, including this compound. mdpi.commdpi.comnih.gov |
Molecular Mechanisms of Antimicrobial Action (In Vitro)
The antimicrobial properties of this compound and its derivatives are attributed to several molecular mechanisms that target and disrupt essential structures and functions in bacteria and fungi. mdpi.comcabidigitallibrary.org
A primary mechanism is the generation of Reactive Oxygen Species (ROS). mdpi.commdpi.com Copper ions can cycle between Cu(II) and Cu(I) oxidation states, a process that catalyzes the formation of highly reactive hydroxyl radicals from hydrogen peroxide in Fenton-like reactions. mdpi.comcabidigitallibrary.org This surge in ROS induces severe oxidative stress within the microbial cell, leading to widespread damage of critical biomolecules. tandfonline.comfrontiersin.org
A direct consequence of ROS production is DNA damage. tandfonline.commdpi.com Copper complexes have been shown to act as chemical nucleases, cleaving the DNA of pathogens like Salmonella typhi and Candida albicans. researchgate.netrsc.org The metal can bind directly to DNA, with a proposed interaction involving guanine (B1146940) and cytosine bases, leading to DNA strand breaks and base substitution mutations that compromise the genetic integrity of the microbe. tandfonline.comrsc.org
Disruption of the cell envelope is another key bactericidal mechanism. Copper ions can bind to and disrupt the integrity of the bacterial cell membrane and wall. rsc.orgmicrobiologyresearch.org In Gram-negative bacteria like E. coli, this can involve interaction with lipopolysaccharides, while in Gram-positive bacteria, it may involve binding to amine and carboxyl groups in the peptidoglycan layer. rsc.orgmicrobiologyresearch.org This disruption leads to increased membrane permeability, leakage of essential intracellular components, and eventual cell lysis. rsc.org
In fungi such as Candida albicans, copper compounds exhibit additional mechanisms. They can inhibit the morphological transition from yeast to the more pathogenic hyphal form, a process crucial for infection. rsc.org Furthermore, copper has been shown to be essential for the budding process in C. albicans; copper-chelating compounds inhibit this process, highlighting a distinct antifungal target. nih.gov Copper complexes also effectively inhibit the formation of biofilms, which are structured communities of microbes that are notoriously resistant to antimicrobial agents. rsc.orgfrontiersin.org
Table 3: Overview of In Vitro Antimicrobial Mechanisms of Copper(II) Compounds This table outlines the primary molecular actions of copper(II) compounds against bacterial and fungal pathogens as observed in in vitro studies.
| Mechanism | Description | Target Organism Example | Reference(s) |
| ROS Generation | Catalyzes Fenton-like reactions, producing hydroxyl radicals and causing oxidative stress. | E. coli, General Pathogens | mdpi.comfrontiersin.org |
| DNA Damage | Acts as a chemical nuclease, causing cleavage and degradation of pathogen DNA. | Salmonella typhi, Candida albicans | researchgate.netrsc.org |
| Cell Envelope Disruption | Binds to components of the cell wall and membrane, increasing permeability and causing leakage. | E. coli, S. aureus | rsc.orgmicrobiologyresearch.org |
| Inhibition of Fungal Virulence | Prevents filamentation (hyphal growth) and biofilm formation. | Candida albicans | rsc.orgfrontiersin.org |
| Inhibition of Fungal Budding | Interferes with the copper-dependent process of yeast budding. | Candida albicans | nih.gov |
Environmental Transformation and Remediation Research
Role in Catalytic Environmental Processes (e.g., Waste Treatment)
Copper(II) acetate (B1210297) serves as a precursor and a catalyst in various processes aimed at environmental remediation. Its utility is demonstrated in the synthesis of advanced materials for waste treatment and in direct catalytic oxidation of pollutants.
Synthesis of Photocatalysts: Copper(II) acetate is a key precursor for creating copper oxide (CuO) nanoparticles. These nanoparticles exhibit significant photocatalytic activity, making them effective for degrading industrial dyes found in contaminated water resources. For instance, CuO nanoparticles synthesized using this compound have been successfully used to break down dyes like Nile Blue and Reactive Yellow 160, offering a pathway for purifying industrial wastewater.
Catalytic Oxidation: The compound itself, or complexes derived from it, can catalyze the oxidation of various substrates. Research has shown that polymer-metal complexes made from this compound and polyvinyl alcohol can effectively catalyze the oxidation of elemental phosphorus, a significant industrial pollutant, with product yields reaching up to 97%. researchgate.net Furthermore, new copper(II) complexes synthesized from this compound have demonstrated the ability to selectively catalyze the oxidation of styrene (B11656) to benzaldehyde (B42025) and cyclohexane (B81311) to a mixture of cyclohexanol (B46403) and cyclohexanone, which are important industrial reactions aiming for more environmentally friendly processes. rsc.org
Waste Utilization: An innovative application involves using industrial waste as a raw material. A patented method describes the preparation of this compound monohydrate from the copper-containing spent solutions used in etching electronic printing boards. google.com This process not only recycles a toxic waste stream but also produces a valuable chemical that can be used as a catalyst or in other applications, reducing both pollution and manufacturing costs. google.com
Transformation into Environmentally Relevant Copper Species
When released into the environment, this compound undergoes transformations into various other copper species, depending on the surrounding conditions such as temperature, pH, and the presence of other chemical substances.
Thermal Decomposition: In the presence of air and upon heating, this compound monohydrate first loses its water molecule (dehydration) at temperatures around 168°C. researchgate.net As the temperature increases to between 168°C and 302°C, the anhydrous this compound decomposes into initial solid products, including elemental copper (Cu) and cuprous oxide (Cu₂O). researchgate.netscirp.org At higher temperatures (302°C–500°C), these initial products are oxidized to cupric oxide (CuO). researchgate.net
Transformation in Solution: In organic solvents, this compound exhibits extensive aggregation, forming large clusters of copper acetate species. researchgate.net However, the presence of even small amounts of water can suppress this cluster formation. researchgate.net In aqueous solutions, its behavior is different, with complete dissociation into its constituent ions occurring at low concentrations. researchgate.net
Sulfidation: In environments containing sulfur, copper-based nanomaterials can undergo sulfidation. nih.gov For copper oxides, which are a common transformation product of this compound, this occurs through a dissolution-reprecipitation mechanism. The resulting copper sulfide (B99878) (CuS) is significantly less soluble and less cytotoxic than copper oxide, suggesting that sulfidation can act as a natural detoxification process for copper in the environment. nih.gov
Applications in Analytical Detection of Metal Ions
This compound plays a crucial role as a reference material and a component in the development and validation of new analytical tools, particularly chemosensors designed for the detection of divalent copper ions (Cu²⁺).
The precise detection of Cu²⁺ is vital for environmental monitoring. This compound is frequently used as the source of Cu²⁺ ions to test the selectivity and sensitivity of newly developed sensors.
Colorimetric and Fluorescent Sensors: Researchers have synthesized various chemosensors that exhibit a change in color or fluorescence upon binding with Cu²⁺. In many of these studies, this compound is used alongside other metal salts (like those of nickel, zinc, magnesium, and calcium) to confirm that the sensor responds selectively to copper. rsc.org For example, a hydrazone-based ligand was developed as a colorimetric sensor that showed high selectivity for Cu²⁺ with a very low detection limit of 0.34 μg L⁻¹. rsc.org
Paper-Based Sensors: To create low-cost, portable, and easy-to-use devices for on-site environmental analysis, paper-based chemosensors have been developed. qnl.qaresearchgate.net In one study, a multi-dye system on a paper strip was created to detect Cu²⁺. qnl.qa this compound was one of the copper salts used to validate the sensor, which could detect copper concentrations as low as 2.23 ppm and showed high selectivity over other common metal cations. qnl.qaresearchgate.net
The performance of various chemosensors validated using this compound is summarized below.
| Sensor Type | Target Ion | Detection Limit | Key Feature | Reference |
| Hydrazone-based Ligand | Cu²⁺ | 0.34 μg L⁻¹ | High selectivity and reusability | rsc.org |
| Paper-based Multi-dye System | Cu²⁺ | 2.23 ppm | Low-cost and portable | qnl.qaresearchgate.net |
| Peptidyl Fluorescent Sensor | Cu²⁺ | Not specified | High selectivity over a wide pH range | nih.gov |
| Rhodamine B-based Paper Strip | Cu²⁺ | 0.7 mg/L | On-site quantitative detection with a smartphone | researchgate.net |
Understanding the chemical form, or speciation, of copper is critical to assessing its bioavailability and toxicity in the environment. This compound is used in studies that investigate how copper behaves in complex mixtures.
Organic Solvents: The speciation of this compound in organic solvents has been probed by electrospray ionization mass spectrometry (ESI-MS). researchgate.net These studies reveal that it forms extensive clusters with ions of the general composition [Cuₙ(X)₂ₙ₋₁]⁺ and [Cuₙ(X)₂ₙ₊₁]⁻ (where X is acetate), alongside simpler monomeric species. researchgate.net This aggregation is a key aspect of its chemical nature in non-aqueous environments. researchgate.net
Aqueous Systems with Ligands: In aqueous solutions containing other molecules (ligands), copper(II) can form various complex species. Potentiometric studies with a triazole derivative ligand showed that copper(II) from this compound forms both monomeric and dimeric species depending on the pH of the solution. rsc.org At lower pH, monomeric complexes dominate, while at pH above 6, dimeric complexes become more prevalent. rsc.org
Estuarine Waters: In complex natural systems like estuaries, which have high concentrations of dissolved organic matter (DOM), copper speciation is challenging to measure. Anodic stripping voltammetry has been used in such matrices to determine the complexation parameters of copper. frontiersin.org These studies help to understand how much of the total dissolved copper is bound to organic ligands, which affects its environmental fate and impact. frontiersin.org
Q & A
Q. What are the standard laboratory protocols for synthesizing copper(II) acetate monohydrate, and how can purity be verified?
- Methodological Answer : this compound monohydrate is typically synthesized via the reaction of copper(II) oxide or carbonate with acetic acid under controlled heating. A common protocol involves dissolving CuO in glacial acetic acid at 60–80°C, followed by filtration and crystallization . Purity verification requires X-ray diffraction (XRD) for structural confirmation, thermogravimetric analysis (TGA) to validate hydration states (e.g., monohydrate vs. anhydrous forms), and inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition .
Q. How should researchers design experiments to characterize the solubility of this compound in different solvents?
- Methodological Answer : Use a gravimetric approach: dissolve known masses of this compound in solvents (e.g., water, ethanol, DMSO) at fixed temperatures, filter undissolved residues, and calculate solubility via mass difference. Control variables such as temperature (±0.1°C) and stirring rates to ensure reproducibility. Validate results with UV-Vis spectroscopy to detect concentration-dependent absorbance peaks .
Q. What spectroscopic techniques are most effective for analyzing this compound’s coordination geometry?
- Methodological Answer :
- Electronic Spectroscopy : Identify d-d transition bands in the visible range (600–800 nm) to infer octahedral vs. square planar geometries.
- Electron Paramagnetic Resonance (EPR) : Detect hyperfine splitting patterns to determine Cu²⁺ spin states and ligand field effects.
- Infrared (IR) Spectroscopy : Analyze acetate ligand vibrations (e.g., symmetric/asymmetric COO⁻ stretches at 1400–1600 cm⁻¹) to assess bonding modes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal decomposition temperatures of this compound?
- Methodological Answer : Discrepancies often arise from differences in heating rates, atmospheric conditions (e.g., N₂ vs. air), or sample hydration states. To address this:
Replicate decomposition experiments using TGA under identical conditions (e.g., 10°C/min in N₂) .
Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions.
Publish raw data (mass loss vs. temperature curves) and experimental parameters (e.g., gas flow rates) to enable direct comparisons .
Q. What strategies optimize this compound’s catalytic efficiency in oxidation reactions?
- Methodological Answer :
- Ligand Modification : Introduce ancillary ligands (e.g., pyridine) to stabilize active Cu²⁺ species and modulate redox potentials.
- Support Matrix : Immobilize this compound on mesoporous silica or graphene oxide to enhance surface area and recyclability.
- Kinetic Studies : Use in situ Raman spectroscopy to monitor intermediate species and identify rate-limiting steps .
Q. How should researchers design a study to investigate this compound’s role in nanoparticle synthesis?
- Methodological Answer :
Hypothesis : this compound acts as a precursor and reducing agent in the formation of Cu nanoparticles under specific pH/temperature conditions.
Q. Experimental Design :
- Vary reaction parameters (pH, temperature, concentration) and characterize nanoparticles via TEM (size/shape) and XRD (crystallinity).
- Use X-ray photoelectron spectroscopy (XPS) to confirm oxidation states of Cu⁰ vs. Cu²⁺.
Data Analysis : Apply the Arrhenius equation to model temperature-dependent nucleation rates .
Data Analysis and Reproducibility
Q. What statistical methods are appropriate for analyzing variability in this compound’s electrochemical properties?
- Methodological Answer :
- Perform cyclic voltammetry (CV) in triplicate to assess reproducibility.
- Use ANOVA to compare peak potential (Eₚ) and current (iₚ) across trials.
- Report confidence intervals (95%) for redox potentials to quantify uncertainty .
Q. How can researchers address inconsistencies in literature reports on this compound’s magnetic susceptibility?
- Methodological Answer :
- Standardize measurement conditions (e.g., 300 K, 1 T magnetic field).
- Calibrate SQUID magnetometers with reference samples (e.g., HgCo(NCS)₄).
- Publish raw χ vs. T data and fitting parameters (Curie-Weiss model) to facilitate meta-analyses .
Tables for Comparative Analysis
Table 1 : Thermal Decomposition Temperatures of this compound Under Varying Conditions
| Atmosphere | Heating Rate (°C/min) | Decomposition Range (°C) | Source (Evidence ID) |
|---|---|---|---|
| N₂ | 10 | 240–260 | |
| Air | 5 | 220–245 |
Table 2 : Solubility of this compound in Common Solvents (25°C)
| Solvent | Solubility (g/100 mL) | Method Used | Source (Evidence ID) |
|---|---|---|---|
| Water | 7.2 | Gravimetric | |
| Ethanol | 1.5 | UV-Vis Spectroscopy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
